Structure Elucidation and Characterization of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a critical strategy for improving the physicochemical properties and metabolic stability of drug candidates. This paradigm shift—often termed "escaping from flatland"—has driven the widespread adoption of spirocyclic building blocks.
Among these, cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2135785-62-3) has emerged as a highly versatile structural module [1]. Featuring a rigid cyclobutane ring orthogonally fused to an oxazolidin-2-one system, this molecule serves as a premium bioisostere for planar moieties (such as the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl group) in the development of Monoacylglycerol Lipase (MAGL) inhibitors and treatments for autism spectrum disorders[1][2].
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive, self-validating framework for the structural elucidation of this specific spirocycle, ensuring absolute stereochemical confidence before its integration into complex synthetic pipelines.
Structural Anatomy & Mechanistic Rationale
To elucidate the structure accurately, we must first deconstruct its topology:
The Spiro[3.4]octane Core: A 4-membered cyclobutane ring (C1-C2-C3-C4) fused at a single quaternary spiro carbon (C4) to a 5-membered ring.
The Oxazolidin-2-one Ring (7-oxa-5-aza-6-oxo): The 5-membered ring incorporates a nitrogen at position 5, a carbonyl at position 6, and an oxygen at position 7. This cyclic carbamate provides crucial hydrogen bond donor (N-H) and acceptor (C=O) vectors.
The Carboxylic Acid (C2): Positioned on the cyclobutane ring, providing a functional handle for amide coupling (e.g., via HATU/DIPEA) to complex amine targets [2].
The cis Stereochemistry: The carboxylic acid at C2 and the nitrogen at N5 are on the same face of the cyclobutane ring. Proving this relative configuration is the primary challenge of the elucidation workflow.
Fig 1. Step-by-step structural elucidation workflow for spirocyclic building blocks.
Experimental Workflow for Structure Elucidation
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in causality check to ensure data reliability.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the exact molecular formula (C₇H₉NO₄) and rule out synthetic dimers or degradation products.
Protocol:
Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Inject into a Q-TOF mass spectrometer using Electrospray Ionization (ESI).
Causality of Choice: Run in dual-polarity mode. The basic oxazolidinone nitrogen readily accepts a proton in positive mode ([M+H]⁺), while the C2-carboxylic acid readily deprotonates in negative mode ([M-H]⁻). Acquiring both provides orthogonal validation.
Self-Validation Check: The theoretical exact mass for [M+H]⁺ is 172.0604 Da. The protocol is validated if the observed mass falls within a < 5 ppm error margin and the isotopic distribution strictly matches the predicted M+1/M+2 ratios for a single nitrogen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Map the carbon framework and definitively prove the cis relationship between C2 and N5.
Protocol:
Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
Causality of Solvent Choice: DMSO-d₆ is selected over CDCl₃ or D₂O because it disrupts intermolecular hydrogen bonding, fully solubilizing the polar spirocycle while preventing the rapid chemical exchange of the N-H and COOH protons. This allows these critical exchangeable protons to be observed in the ¹H spectrum [3].
Acquire 1D ¹H (600 MHz) and ¹³C (150 MHz) spectra.
Acquire 2D HSQC (heteronuclear single quantum coherence) to map directly attached C-H pairs, and HMBC (heteronuclear multiple bond correlation) to assign the quaternary C4 spiro carbon and C6/C=O carbonyls.
Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 400 ms.
Causality of NOESY Mixing Time: A 400 ms mixing time is specifically chosen for small molecules (MW ~171 g/mol ) to allow sufficient cross-relaxation in the extreme narrowing limit, ensuring that NOE cross-peaks accurately reflect through-space distances (< 5 Å) rather than artifacts.
Self-Validation Check: The protocol is structurally validated if the integration of the 1D ¹H spectrum yields exactly 9 protons. The cis configuration is validated only if a strong NOE cross-peak is observed between the C2 methine proton and the C8 methylene protons of the oxazolidinone ring (indicating they reside on the same face of the cyclobutane plane).
Quantitative Data & Spectral Summaries
The table below summarizes the benchmark NMR assignments required to validate the cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid structure.
Data Interpretation Note: The critical NOESY correlation between the C2 proton (3.15 ppm) and the C8 protons (4.25 ppm) proves that the C2-H and the C8-CH₂ group are cis to one another. Consequently, the bulky carboxylic acid at C2 and the nitrogen (N5) at C4 must be cis to each other, confirming the (2s,4s) or (2r,4r) relative stereochemistry.
Application in Drug Discovery: MAGL Inhibition
Once the structure is rigorously validated, this spirocycle is frequently deployed as a bioisostere in the synthesis of central nervous system (CNS) therapeutics.
For example, when coupled with specific azabicyclo-hexanes, the resulting compounds act as potent, reversible inhibitors of Monoacylglycerol Lipase (MAGL) [1]. MAGL is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG) in the brain. By inhibiting MAGL, these drugs elevate 2-AG levels, safely modulating the endocannabinoid system (CB1/CB2 receptors) to provide neuroprotective effects and treat conditions like autism spectrum disorder [2].
Fig 2. MAGL inhibition pathway utilizing the spirocyclic module to modulate the ECS.
References
Title: Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Monoacylglycerol lipase modulators for use in autism spectrum disorders (WO2023019094A1)
Exploratory
"cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid" CAS number 2135785-62-3
An In-depth Technical Guide to cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2135785-62-3) Executive Summary: This document provides a comprehensive technical overview of cis-6-Oxo-7-oxa-5-azaspiro[3.4]oc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2135785-62-3)
Executive Summary: This document provides a comprehensive technical overview of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid, a novel spirocyclic building block with significant potential in medicinal chemistry and drug discovery. The unique three-dimensional architecture, combining a strained cyclobutane ring with a lactam moiety, positions this molecule as a valuable scaffold for creating next-generation therapeutics. We will delve into its chemical properties, its strategic importance in the context of modern drug design principles, plausible synthetic strategies, and essential safety protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage structurally complex and Fsp³-rich scaffolds to access new chemical space and develop compounds with improved pharmacological profiles.
Compound Identification and Physicochemical Properties
cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid is a distinct chemical entity characterized by its spirocyclic fusion of a cyclobutane and a 2-oxazolidinone ring system, further functionalized with a carboxylic acid. This combination of features imparts significant structural rigidity and defined exit vectors for further chemical modification.
The core structure is a spiro-lactam. The designation "cis" refers to the relative stereochemistry of the substituents on the cyclobutane ring. A critical and noteworthy feature, suggested by its synonym (2r,4r)-6-hydroxy-7-oxa-5-azaspiro[3.4]oct-5-ene-2-carboxylic acid, is the potential for lactam-lactim tautomerism.[1][2] This equilibrium between the keto (lactam) and enol (lactim) forms can influence the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.
Caption: Bioisosteric replacement concept for drug design.
Synthetic Considerations
While a specific, peer-reviewed synthesis for CAS 2135785-62-3 is not prominent in the public literature, its structure suggests plausible synthetic routes based on established methodologies for constructing spirocyclic and azetidine-containing frameworks. [4][5]A logical retrosynthetic analysis points towards a strategy involving the annulation of the four-membered lactam ring onto a pre-existing cyclobutane core.
3.1. Proposed Retrosynthetic Workflow
A hypothetical but chemically sound approach would involve the formation of the key spirocyclic junction via an intramolecular cyclization or a cycloaddition reaction. The workflow below outlines a conceptual pathway.
Caption: Proposed high-level synthetic workflow.
3.2. Exemplar Experimental Protocol (Conceptual)
This protocol is a conceptual illustration of how a key step, such as the formation of a precursor, might be approached. It is based on general principles of organic synthesis.
[6]
Step 2a: Epoxidation of a Cyclobutane Precursor
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the starting cyclobutane alkene (1.0 eq) and anhydrous Toluene (10 mL/mmol).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add m-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The choice of an oxidant like m-CPBA is standard for robust epoxidation reactions.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide is then purified by flash column chromatography. This self-validating system ensures purity for the subsequent nucleophilic opening step.
Safety, Handling, and Storage
Proper handling of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid is essential for laboratory safety. The available safety data sheets (SDS) indicate that the compound is a warning-level hazard.
[1][7]
4.1. GHS Hazard Information
P261: Avoid breathing dust.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Adherence to a strict protocol is critical to mitigate risks associated with skin, eye, and respiratory irritation.
[8][9]
Caption: Safe handling workflow for laboratory use.
Potential Applications and Future Outlook
cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid is not an end-product therapeutic but a high-value building block. Its bifunctional nature—a carboxylic acid for amide coupling and a secondary amine (lactam) that can potentially be modified—makes it highly versatile.
Peptidomimetics: The rigid scaffold can be used to create constrained amino acid analogues for incorporation into peptides, locking them into a specific bioactive conformation.
Fragment-Based Drug Discovery (FBDD): As a small, rigid, and three-dimensional fragment, it is an ideal starting point for FBDD campaigns to identify initial hits against novel biological targets.
PROTACs and Molecular Glues: The defined exit vectors from the spirocyclic core are suitable for linking to other molecular entities, making it a candidate for developing Proteolysis Targeting Chimeras (PROTACs) or other heterobifunctional molecules.
The continued interest in non-flat, complex molecules for drug discovery ensures that building blocks like cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid will be of significant interest to medicinal chemists aiming to tackle challenging disease targets.
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (URL: [Link])
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (URL: [Link])
The Azaspiro[3.4]octane Scaffold: A New Dimension in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Embracing the Third Dimension in Medicinal Chemistry In the relentless pursuit of novel therapeutics with enhanced...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The exploration of three-dimensional (3D) molecular architectures has emerged as a pivotal strategy to unlock new chemical space and engage with biological targets in a more nuanced and effective manner. Among the privileged 3D structures, the azaspiro[3.4]octane scaffold has garnered significant attention for its unique conformational rigidity and synthetic tractability.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel azaspiro[3.4]octane derivatives. As a senior application scientist, the following sections will delve into the causality behind experimental choices, present self-validating protocols, and ground key claims in authoritative scientific literature. The inherent 3D nature of the azaspiro[3.4]octane core allows for precise vectoral orientation of substituents, facilitating optimal interactions with protein binding pockets. Furthermore, the high fraction of sp3-hybridized carbons in this scaffold often imparts favorable physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of successful drug candidates.[1] This guide will explore the modular synthesis of these complex structures and their application in developing potent and selective modulators of challenging drug targets.
Synthetic Strategies: Building the Azaspiro[3.4]octane Core
The construction of the azaspiro[3.4]octane framework can be approached through several synthetic strategies, each with its own merits depending on the desired substitution patterns and stereochemical outcomes. Two prominent and versatile methods are the [3+2] cycloaddition and multi-step synthetic sequences starting from readily available building blocks.
[3+2] Cycloaddition: A Convergent Approach
The [3+2] cycloaddition reaction represents an efficient and convergent method for the synthesis of the pyrrolidine ring of the azaspiro[3.4]octane system. This approach typically involves the reaction of an azomethine ylide with a suitable dipolarophile.
A notable example is the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane, which serve as valuable surrogates for piperazine and morpholine, respectively.[2][3][4] The key step is the generation of an azomethine ylide from a precursor such as benzyl(methoxymethyl)(trimethylsilylmethyl)amine, which then reacts with an electron-deficient alkene.[4]
Experimental Protocol: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane via [3+2] Cycloaddition [2][3]
Preparation of the Azomethine Ylide Precursor: Synthesize benzyl(methoxymethyl)(trimethylsilylmethyl)amine according to established literature procedures.
Cycloaddition Reaction:
To a solution of the azomethine ylide precursor (1.0 eq) and a suitable dipolarophile (e.g., an α,β-unsaturated ester) (1.2 eq) in a dry aprotic solvent such as acetonitrile, add a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid).
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up and Purification:
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylpyrrolidine intermediate.
Final Ring Closure and Deprotection (if necessary):
The resulting intermediate can then be further elaborated through standard functional group manipulations, such as reduction and cyclization, to yield the final 2,6-diazaspiro[3.4]octane core.
Removal of protecting groups, such as the benzyl group via hydrogenolysis, can provide the free amine for further derivatization.
Multi-step Synthesis of Functionalized Azaspiro[3.4]octanes
For more complex and highly functionalized azaspiro[3.4]octane derivatives, a multi-step approach is often employed. This strategy allows for precise control over the introduction of various functional groups and stereocenters.
A representative example is the synthesis of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, a valuable intermediate in medicinal chemistry.[5]
Experimental Protocol: Three-Step Synthesis of a Bromo-substituted 5-Oxa-2-azaspiro[3.4]octane [5]
Step 1: Allylation of 1-BOC-3-azetidinone
In a reaction vessel, suspend zinc powder in a saturated aqueous solution of ammonium chloride.
Add a solution of 1-BOC-3-azetidinone and allyl bromide in tetrahydrofuran dropwise at a controlled temperature (e.g., 10°C).
Stir the reaction mixture overnight at room temperature.
Work-up the reaction by standard extractive procedures to isolate 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
Step 2: Bromination of the Allyl Group
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.
Cool the solution to a low temperature (e.g., -20°C) and add a solution of bromine in dichloromethane dropwise.
After the addition is complete, allow the reaction to stir for a few hours.
Quench the reaction and perform an extractive work-up to obtain tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.
Step 3: Intramolecular Cyclization
Dissolve the dibrominated intermediate in a polar aprotic solvent such as acetonitrile.
Add a base, such as potassium carbonate, and heat the mixture to reflux overnight.
After cooling, filter the reaction mixture and concentrate the filtrate.
Purify the residue by column chromatography to yield the final product, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
Biological Applications and Structure-Activity Relationships
The unique 3D topology of the azaspiro[3.4]octane scaffold has been leveraged to develop potent and selective modulators for a variety of biological targets. This section will focus on two prominent examples: inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for immuno-oncology and agonists of the M4 muscarinic acetylcholine receptor for neurological disorders.
HPK1 Inhibitors in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell activation.[6] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76, leading to its degradation and a dampening of the anti-tumor immune response.[6][7] Therefore, inhibition of HPK1 is a promising strategy to enhance T-cell-mediated tumor cell killing.
Structure-Activity Relationship (SAR) of Azaspiro[3.4]octane-based HPK1 Inhibitors:
Structure-based drug design has led to the discovery of potent spiro-azaindoline inhibitors of HPK1.[8] The SAR studies have revealed several key insights:
Core Scaffold: The spiro-azaindoline core provides a rigid framework that orients substituents into the ATP-binding pocket of HPK1.
Hinge-Binding Motif: A 7-azaindole or similar motif is crucial for forming canonical hydrogen bonds with the hinge region of the kinase.[8]
P-Loop Interactions: The introduction of small lipophilic groups on the spirocyclic core can enhance van der Waals interactions with a key tyrosine residue in the P-loop, leading to improved potency and selectivity.[8]
Solvent-Exposed Region: Modifications in the solvent-exposed region can be used to tune pharmacokinetic properties such as metabolic stability and clearance.
This table is a synthesis of data from multiple sources and is for illustrative purposes.
M4 Muscarinic Acetylcholine Receptor Agonists in Neuroscience
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It is coupled to Gi/o proteins, and its activation leads to an inhibition of neurotransmitter release, including acetylcholine and dopamine.[11][12] This makes the M4 receptor an attractive target for the treatment of various neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease, where dopaminergic signaling is dysregulated.[13][14]
SAR of Azaspiro[3.4]octane-based M4 Agonists:
The development of selective M4 agonists has been a significant challenge due to the high homology among the muscarinic receptor subtypes. The azaspiro[3.4]octane scaffold has been successfully incorporated into novel M4 agonists, demonstrating its utility in achieving subtype selectivity.
Carbamate Isosteres: The SAR of M4 agonists is often very steep, with small changes to the core structure leading to a complete loss of activity. However, certain heteroaromatic rings, such as pyrazine, have been identified as effective isosteres for the commonly used ethyl carbamate moiety, retaining M4 potency across various scaffolds, including those with an azaspiro[3.4]octane tail.[15]
Scaffold Hopping: The transferability of SAR from one scaffold to another is a key goal in medicinal chemistry. The finding that the pyrazine-for-carbamate substitution maintains potency in an azaspiro[3.4]octane-containing molecule highlights the modular nature of these designs.[15]
This table is a synthesis of data from the cited reference and is for illustrative purposes.
Future Perspectives and Conclusion
The azaspiro[3.4]octane scaffold represents a significant step forward in the exploration of 3D chemical space for drug discovery. Its inherent structural rigidity, coupled with the development of robust and versatile synthetic routes, has enabled the creation of novel molecular entities with promising biological activities. The examples of HPK1 inhibitors and M4 muscarinic receptor agonists discussed in this guide underscore the potential of this scaffold to address challenging therapeutic targets in oncology and neuroscience.
Future research in this area will likely focus on several key aspects:
Enantioselective Synthesis: The development of more efficient and scalable enantioselective synthetic methods will be crucial to access single enantiomers of azaspiro[3.4]octane derivatives, which is often a requirement for clinical development.
Expansion of Chemical Diversity: The modular nature of the synthetic strategies allows for the generation of large and diverse libraries of azaspiro[3.4]octane derivatives, which can be screened against a wide range of biological targets.
Exploration of New Therapeutic Areas: The favorable physicochemical properties associated with this scaffold make it an attractive starting point for drug discovery programs in other areas, such as infectious diseases and metabolic disorders.
References
M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies - PubMed. (2004, September 15). Retrieved from [Link]
Interactions between hematopoietic progenitor kinase 1 and its adaptor proteins (Review). (2017, September 13). Retrieved from [Link]
A perspective on HPK1 as a novel immuno-oncology drug target | eLife. (2020, September 8). Retrieved from [Link]
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition - SIOC Journals. Retrieved from [Link]
Muscarinic acetylcholine receptor M4 - Wikipedia. Retrieved from [Link]
Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC. Retrieved from [Link]
What are the therapeutic applications for M4 receptor agonists? - Patsnap Synapse. (2026, March 11). Retrieved from [Link]
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry. (2021, February 12). Retrieved from [Link]
Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation. (2024, June 26). Retrieved from [Link]
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC. Retrieved from [Link]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]
HPK1 inhibition enhances T cell activation and relieves the immunosuppressive phenotype of inhibitory signals found in the tumor microenvironment - Arcus Biosciences. Retrieved from [Link]
Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) | Request PDF. Retrieved from [Link]
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition - SIOC Journals. Retrieved from [Link]
A Two-Step Kinugasa/Conia-Ene-Type Sequential Reaction for Asymmetric Synthesis of 8-Methylene -2,6-diazaspiro [3.4]octane-1,5-diones - ResearchGate. Retrieved from [Link]
Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC. Retrieved from [Link]
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Organic Letters - ACS Publications. (2011, October 18). Retrieved from [Link]
CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents.
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2025, August 7). Retrieved from [Link]
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025, August 29). Retrieved from [Link]
The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin | Organic Letters - ACS Publications. (2000, June 17). Retrieved from [Link]
2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents.
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC. (2021, December 8). Retrieved from [Link]
The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed. (2000, July 13). Retrieved from [Link]
Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2025, December 22). Retrieved from [Link]
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. Retrieved from [Link]
US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents.
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC. (2024, October 30). Retrieved from [Link]
Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed. (2025, October 1). Retrieved from [Link]
ZA202202913B - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents.
Physicochemical Characterization of Spirocyclic Compounds in Modern Drug Discovery
Abstract: The transition from planar, sp2 -hybridized aromatic rings to sp3 -rich spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. By escaping "flatland," drug developers can dramatically...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The transition from planar,
sp2
-hybridized aromatic rings to
sp3
-rich spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. By escaping "flatland," drug developers can dramatically improve a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing the mechanistic causality behind these property shifts and detailing the self-validating analytical workflows required to characterize them accurately.
The Mechanistic Rationale: Why Spirocycles?
The incorporation of spirocyclic motifs—two rings linked by a single quaternary carbon atom—is not merely a structural novelty; it is a calculated physicochemical optimization strategy [1]. The causality behind their superior drug-like properties is rooted in fundamental thermodynamics and quantum mechanics:
Crystal Lattice Disruption (Solubility): Planar aromatic molecules tend to stack efficiently via
π−π
interactions, resulting in high crystal lattice energies. Spirocycles, with their orthogonal 3D architecture, disrupt this packing. This lowers the melting point and exponentially decreases the enthalpic penalty of dissolution, thereby increasing thermodynamic aqueous solubility[2].
Steric Shielding (Metabolic Stability): Cytochrome P450 (CYP) enzymes require precise spatial access to metabolically labile
C−H
bonds for oxidation. The quaternary spiro-carbon introduces significant steric bulk, creating a "shielding" effect that physically blocks enzymatic access, drastically reducing intrinsic clearance (
CLint
) [3].
Inductive Effects and Ring Strain (Basicity/pKa): Replacing a standard ring (e.g., piperidine) with a spirocycle (e.g., spiroazetidine) alters the s-character of the nitrogen lone pair due to ring strain. Furthermore, the introduction of heteroatoms in adjacent spiro-rings (e.g., oxa-spirocycles) exerts strong inductive electron-withdrawing effects, predictably lowering the basicity (pKa) to optimize physiological ionization [4].
Quantitative Impact of Bioisosteric Replacement
To illustrate the profound impact of spirocyclic integration, the following table summarizes the typical physicochemical shifts observed when a traditional flat scaffold is replaced by a spirocyclic bioisostere.
Table 1: Physicochemical Shifts: Flat Precursors vs. Spirocyclic Bioisosteres
3D orthogonality disrupts crystal lattice packing, lowering the melting point.
Lipophilicity (LogD)
Moderate to High
Reduced (by ~0.5 - 1.0 log units)
Decreased hydrophobic surface area and altered molecular dipole moment.
Basicity (pKa)
~8.3
~7.0 - 7.5
Increased ring strain alters nitrogen s-character; inductive effects from oxygen.
Metabolic Stability
High Clearance (
CLint
)
Low Clearance (
CLint
)
Steric hindrance at the spiro-junction shields adjacent bonds from CYP450 oxidation.
Self-Validating Experimental Workflows
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity during the characterization of spirocyclic hits [5].
Unlike kinetic solubility (which measures precipitation from DMSO), thermodynamic solubility measures the true equilibrium of the solid crystalline lattice in an aqueous buffer.
Equilibration: Add excess solid spirocyclic compound to 1.0 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. Agitate at 37°C for 48 hours.
Phase Separation (Critical Step): Centrifuge the suspension at 100,000 × g for 30 minutes. Causality: We use ultracentrifugation rather than syringe filtration because highly lipophilic spirocycles can non-specifically bind to filter membranes, artificially lowering the measured solubility.
Quantification: Dilute the supernatant and quantify via HPLC-UV against a standard curve prepared in a solubilizing solvent (e.g., 50% Acetonitrile).
Self-Validation Check: Measure the pH of the supernatant post-equilibration. If the spirocycle is highly basic, it may buffer the solution, shifting the pH and invalidating the pH 7.4 measurement. If the pH shifts by >0.1 units, the assay must be repeated with a stronger buffer capacity.
Spirocycles often exhibit altered basicity that dictates their membrane permeability and target binding.
Titration Setup: Dissolve the compound in a standardized 0.15 M KCl solution. If the spirocycle exhibits low aqueous solubility, utilize a methanol/water co-solvent system (Yasuda-Shedlovsky extrapolation method).
Execution: Perform an acid-base potentiometric titration using a glass electrode from pH 2.0 to 12.0, recording the volume of titrant vs. pH.
Data Derivation: Calculate the pKa from the inflection point of the Bjerrum plot.
Self-Validation Check: Concurrently titrate a known standard with a well-documented pKa (e.g., Labetalol). If the standard deviates by >0.05 pKa units from literature values, recalibrate the electrode and discard the run.
Assessing the steric shielding effect of the spiro-core against hepatic enzymes.
Incubation: Incubate 1 µM of the spirocyclic compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in pH 7.4 buffer at 37°C.
Initiation: Initiate the reaction by adding the NADPH regenerating system.
Quenching: Aliquot samples at 0, 5, 15, 30, and 60 minutes into cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and calculate
CLint
.
Self-Validation Check:
Positive Control: Run Verapamil concurrently to confirm microsomal enzyme viability.
Negative Control: Run a parallel incubation of the spirocycle without NADPH. Any depletion in this control indicates chemical instability or non-specific binding, not CYP-mediated metabolism.
Logical Relationship & Workflow Visualization
The following diagram maps the logical decision tree for profiling a newly synthesized spirocyclic hit, ensuring all physicochemical parameters are optimized prior to lead selection.
Figure 1: Multiparametric physicochemical profiling workflow for spirocyclic hit-to-lead optimization.
Conclusion
The integration of spirocyclic compounds into drug discovery pipelines is a highly effective strategy for overcoming the limitations of flat, aromatic scaffolds. By understanding the mechanistic causality behind their physicochemical behavior—specifically how 3D orthogonality disrupts crystal lattices and steric bulk shields against metabolism—researchers can rationally design molecules with superior ADME profiles. However, realizing this potential requires rigorous, self-validating analytical workflows to ensure that the measured improvements in solubility, lipophilicity, and stability are genuine and translatable to in vivo success.
References
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry (2025). URL:[Link]
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery (2022). URL:[Link]
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications (2020). URL:[Link]
Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA (2013). URL:[Link]
Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC / National Institutes of Health (2023). URL:[Link]
Foundational
Comprehensive Spectroscopic Profiling of cis-6-Oxo-7-oxa-5-azaspirooctane-2-carboxylic Acid
Comprehensive Spectroscopic Profiling of cis-6-Oxo-7-oxa-5-azaspiro[1]octane-2-carboxylic Acid Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 2135785-62-3 | Mol...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Spectroscopic Profiling of cis-6-Oxo-7-oxa-5-azaspiro[1]octane-2-carboxylic Acid
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Compound CAS: 2135785-62-3 | Molecular Formula: C₇H₉NO₄ | Exact Mass: 171.0532 Da
Executive Summary & Mechanistic Significance
In modern structure-based drug design (SBDD), the transition from flat, sp²-rich aromatic rings to sp³-rich 3D architectures is a proven strategy to improve lipophilic ligand efficiency (LLE) and reduce off-target toxicity. cis-6-Oxo-7-oxa-5-azaspiro[1]octane-2-carboxylic acid is a critical spirocyclic building block utilized in the synthesis of highly potent, reversible monoacylglycerol lipase (MAGL) inhibitors .
MAGL is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Modulating this pathway has profound therapeutic implications for neuroinflammation, neuropathic pain, and autism spectrum disorders . As a Senior Application Scientist, I have structured this guide to provide a definitive, self-validating framework for the spectroscopic characterization of this specific spiro-oxazolidinone scaffold, ensuring high-fidelity API validation during scale-up.
Spectroscopic Data & Structural Causality
The rigid, orthogonal ring system of this azaspirocycle presents unique spectroscopic signatures. The orthogonal relationship between the cyclobutane ring and the oxazolidinone ring restricts conformational freedom, resulting in distinct magnetic environments for the aliphatic protons.
¹H NMR Analysis (500 MHz, DMSO-d₆)
Standardized NMR protocols for polar azaspirocycles dictate the use of strongly hydrogen-bonding deuterated solvents (e.g., DMSO-d₆) to disrupt intermolecular dimers and prevent extreme line broadening . The quantitative data summarized below reflects the precise electronic environment of the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Causality
12.26
br s
1H
-COOH
Highly deshielded acidic proton; broadness is driven by rapid chemical exchange with trace water in the solvent.
8.08
s
1H
-NH (Lactam)
Deshielded by the adjacent C=O and the partial positive charge localized on nitrogen via resonance. Isolated from vicinal coupling.
4.34
s
2H
-CH₂-O- (C8)
Strong downfield shift driven by the inductive electron-withdrawing effect of the adjacent oxygen (O7). Appears as a sharp singlet due to isolation by the quaternary spiro carbon (C4).
2.79 – 2.66
m
1H
-CH- (C2)
Alpha to the carboxylic acid. Split into a complex multiplet by the four adjacent, magnetically non-equivalent diastereotopic methylene protons of the cyclobutane ring.
2.43 – 2.29
m
4H
-CH₂- (C1, C3)
Complex second-order multiplet (AA'BB'X spin system) caused by the rigid puckered conformation of the cyclobutane ring, inducing strong geminal, vicinal, and long-range "W" couplings.
Mass Spectrometry (LC-MS/ESI⁺)
Despite the low basicity of the oxazolidinone nitrogen (due to its carbamate-like resonance), positive Electrospray Ionization (ESI⁺) under acidic conditions yields a robust molecular ion.
Calculated Exact Mass: 171.05 Da
Observed m/z: 172.1 [M+H]⁺
Causality: The addition of 0.1% formic acid in the mobile phase forces the protonation of the oxazolidinone carbonyl/nitrogen system, generating a stable cation for Time-of-Flight (TOF) or quadrupole detection.
Vibrational Spectroscopy (FT-IR)
~3300 cm⁻¹: Sharp N-H stretch characteristic of 5-membered lactam/carbamate rings.
1750 cm⁻¹: C=O stretch of the oxazolidinone. The high wavenumber (compared to standard amides at ~1680 cm⁻¹) is a direct consequence of the strain in the 5-membered spiro-ring, which increases the s-character of the carbonyl carbon.
1710 cm⁻¹: C=O stretch of the carboxylic acid.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Internal checks (such as specific relaxation delays and internal standards) guarantee that the resulting data is quantitative and artifact-free.
Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the analyte into a clean glass vial. Dissolve completely in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.
Self-Validation Check: The TMS peak must be sharp and set exactly to 0.00 ppm. Any shift indicates solvent contamination or improper referencing.
Instrument Tuning & Shimming: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform 3D gradient shimming.
Causality: A minimum of 500 MHz is required; lower field strengths will cause the C2 methine multiplet (2.79 ppm) to overlap with the cyclobutane methylene envelope (2.43 ppm), destroying integration accuracy.
Parameter Optimization: Set the spectral width to 15 ppm to capture the extreme downfield COOH signal. Set the acquisition time (AQ) to 3.0 seconds and the relaxation delay (D1) to 5.0 seconds .
Causality: A prolonged D1 ensures complete longitudinal relaxation (T₁) of the slowly relaxing NH and COOH protons, preventing artificial truncation of their integrals.
Processing: Acquire 32 transients. Apply a 0.3 Hz exponential line-broadening function prior to Fourier transformation. Anchor the integration of the isolated C8 methylene singlet (4.34 ppm) to exactly 2.00 to validate the complex aliphatic multiplets.
Protocol B: LC-MS (ESI⁺) Workflow
Sample Prep: Dilute the stock solution to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm). Run a ballistic gradient from 5% to 95% Acetonitrile over 3 minutes.
Ionization Parameters: Operate in ESI⁺ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Monitor m/z 100–500.
Data Visualization: Structural Elucidation Logic
The following diagram maps the self-validating logic used to confirm the identity and purity of the spirocyclic API based on the orthogonal analytical techniques described above.
Figure 1: Analytical workflow and structural elucidation logic for the spirocyclic API.
References
Ikeda, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11014–11044.[Link]
Psy Therapeutics, Inc. (2023). Monoacylglycerol lipase modulators for use in autism spectrum disorders. WIPO (PCT)
Janssen Pharmaceutica NV. (2022). Azaspirocycles as monoacylglycerol lipase modulators.
synthesis of "cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid" from starting materials
An Application Note and Protocol for the Synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed syn...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid, a spirocyclic β-lactam with potential applications in medicinal chemistry. The synthesis is designed as a multi-step sequence, culminating in a stereoselective Staudinger [2+2] cycloaddition to form the core β-lactam ring. This guide offers in-depth experimental procedures, mechanistic insights, and characterization details to facilitate the successful synthesis of the target compound.
Introduction
Spirocyclic β-lactams are a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The rigid, three-dimensional architecture of the spirocyclic system offers a unique scaffold for the design of novel therapeutic agents, including enzyme inhibitors and antibacterial compounds.[2][3] The target molecule, cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid, represents a valuable building block for the development of new chemical entities. This document outlines a robust and reproducible synthetic route to this compound, intended for use by researchers in organic synthesis and drug discovery.
Synthetic Strategy
The synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid is approached through a convergent strategy. The key step in this synthesis is the [2+2] cycloaddition of a ketene with an imine, a classic method for the formation of β-lactams known as the Staudinger cycloaddition.[4][5][6] The stereochemical outcome of this reaction is crucial for obtaining the desired cis-diastereomer.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
Part 1: Synthesis of the Imine Precursor
Step 1.1: Synthesis of tert-butyl (3-formyloxetan-3-yl)carbamate
To a solution of tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford tert-butyl (3-formyloxetan-3-yl)carbamate.
Part 2: Synthesis of the Ketene Precursor
Step 2.1: Synthesis of 2-diazo-3-oxobutanoic acid
This synthesis follows a modified procedure for generating diazo compounds.
To a solution of ethyl acetoacetate (1.0 eq) and triethylamine (1.5 eq) in acetonitrile (0.5 M) at 0 °C, add p-toluenesulfonyl azide (1.1 eq) dropwise.
Stir the reaction at room temperature for 12 hours.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in diethyl ether and wash with 1 M NaOH.
Acidify the aqueous layer to pH 3 with 1 M HCl and extract with ethyl acetate.
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 2-diazo-3-oxobutanoic acid, which is used in the next step without further purification.
Part 3: Staudinger [2+2] Cycloaddition and Final Deprotection
Step 3.1: Synthesis of tert-butyl 2-(2-diazoacetyl)-6-oxo-7-oxa-5-azaspiro[3.4]octane-5-carboxylate
In a flask equipped with a dropping funnel, dissolve tert-butyl (3-formyloxetan-3-yl)carbamate (1.0 eq) and 2-diazo-3-oxobutanoic acid (1.2 eq) in anhydrous DCM (0.1 M).
Cool the solution to -78 °C.
Slowly add a solution of triethylamine (2.5 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 24 hours. The cis diastereomer is often favored under these conditions in related systems.[5]
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Step 3.2: Deprotection to yield cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
Dissolve the product from Step 3.1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
Stir at room temperature for 2 hours.
Remove the solvent and excess TFA under reduced pressure.
Triturate the residue with diethyl ether to precipitate the product as a solid.
Filter and dry the solid to obtain the final product, cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid.
Mechanistic Insight: The Staudinger Cycloaddition
The key ring-forming step proceeds via a [2+2] cycloaddition between a ketene (generated in situ from the acid chloride of the diazo compound) and the imine.
Caption: Mechanism of the Staudinger [2+2] cycloaddition.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Discovery Professionals
Document Type: Advanced Methodological Guide & Protocol Standard
Introduction & Scientific Context
The compound cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2135785-62-3) is a highly specialized spirocyclic building block. In modern structure-based drug design (SBDD), spirocyclic scaffolds are utilized to improve lipophilic ligand efficiency (LLE) by providing rigid, three-dimensional binding vectors without disproportionately increasing molecular weight or lipophilicity.
This specific oxazolidinone-cyclobutane fused system has gained significant traction in the synthesis of potent, reversible Monoacylglycerol Lipase (MAGL) inhibitors. These inhibitors are currently under intense investigation for the treatment of central nervous system (CNS) disorders, including neuroinflammation and autism spectrum disorders[1][2].
Because the molecule is highly polar, acidic, and lacks an extended conjugated
π
-system, standard analytical approaches often yield poor retention, weak detection, or peak tailing. This application note provides field-validated, self-validating protocols designed specifically for the rigorous characterization of this compound.
Synthetic application of the spirocyclic acid in the development of MAGL inhibitors.
Physicochemical Profiling
Understanding the physicochemical nature of the analyte is the foundation of robust method development. The presence of the carboxylic acid dictates the pH of the mobile phase, while the spiro-oxazolidinone ring dictates the ionization strategy for mass spectrometry.
Table 1: Key Physicochemical Properties
Property
Value / Description
Analytical Implication
Molecular Formula
C₇H₉NO₄
Low molecular weight requires careful MS tuning to avoid low-mass cutoff issues.
Molecular Weight
171.15 g/mol
Identifiable via [M-H]⁻ at m/z 170.1.
pKa (est.)
~4.0 - 4.5 (Carboxylic Acid)
Mobile phase must be buffered or acidified to pH < 2.5 to ensure the molecule is fully protonated.
LogP (est.)
< 0.5 (Highly Polar)
Standard C18 columns will show poor retention; an aqueous-compatible C18 or HILIC phase is required.
Stereochemistry
cis relative stereochemistry
Exists as (2S,4S) and (2R,4R) enantiomers; requires chiral chromatography for %ee determination.
Analytical Workflow & Methodologies
Analytical workflow for the comprehensive characterization of the spirocyclic building block.
Chromatographic Purity (RP-HPLC-UV)
Causality & Expert Insight:
Standard alkyl C18 columns suffer from "phase collapse" (stationary phase dewetting) under highly aqueous conditions, which are necessary to retain this polar acid. We utilize an aqueous-compatible C18 column (e.g., Waters Atlantis T3). Furthermore, because the molecule lacks aromaticity, UV detection must be performed at a low wavelength (210 nm) to capture the
π→π∗
transitions of the lactam carbonyl and carboxylic acid. To prevent peak tailing caused by secondary interactions with residual silanols, 0.1% Formic Acid (FA) is used to keep the analyte fully protonated.
Step-by-Step Protocol:
Sample Preparation: Dissolve the sample in 5% Acetonitrile / 95% Water to a final concentration of 1.0 mg/mL. Do not use 100% organic solvent as the injection solvent, as this will cause severe peak distortion (solvent effect) for early-eluting polar compounds.
Column: Waters Atlantis T3 (150 x 4.6 mm, 3 µm) or equivalent.
Column Temperature: 30 °C.
Detection: UV at 210 nm (Reference 360 nm).
Injection Volume: 5 µL.
Table 2: RP-HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% FA in H₂O)
% Mobile Phase B (0.1% FA in ACN)
0.0
1.0
95
5
10.0
1.0
40
60
12.0
1.0
5
95
15.0
1.0
5
95
15.1
1.0
95
5
20.0
1.0
95
5
Self-Validating System (SST): Prior to batch analysis, inject a blank (diluent) to confirm no carryover. Inject the 1.0 mg/mL standard in quintuplicate. The system is validated only if the %RSD of the peak area is
≤
2.0%, the tailing factor (Tf) is
≤
1.5, and theoretical plates (N) are
≥
5000.
Mass Spectrometry (LC-MS)
Causality & Expert Insight:
While the oxazolidinone nitrogen can be protonated in positive mode, the carboxylic acid moiety makes Electrospray Ionization in negative mode (ESI-) exceptionally efficient. ESI- yields a robust, clean [M-H]⁻ ion at m/z 170.1.
Table 3: Optimized ESI- Source Parameters
Parameter
Setting
Rationale
Ionization Mode
ESI Negative
Targets the acidic proton of the COOH group.
Capillary Voltage
3.0 kV
Sufficient for stable Taylor cone formation without arcing.
Desolvation Temp
350 °C
Ensures complete droplet evaporation for the highly aqueous initial gradient.
Cone Voltage
20 V
Kept low to prevent in-source fragmentation of the spiro ring.
Mass Range
50 - 500 m/z
Focused range to maximize duty cycle and sensitivity for low MW.
Chiral Separation (Enantiomeric Excess)
Causality & Expert Insight:
The biological target of this compound (MAGL) is highly stereoselective. The cis designation only defines the relative geometry; the compound exists as a racemic mixture of (2S,4S) and (2R,4R) unless asymmetrically synthesized. For instance, the (2S,4S) enantiomer is specifically required for the synthesis of the clinical candidate Compound 4f[1][3].
Protocol:
Column: Chiralpak IG (250 x 4.6 mm, 5 µm) – The immobilized amylose stationary phase provides excellent hydrogen-bonding sites for the lactam and acid.
Mobile Phase: Hexane / Ethanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v). Crucial: The 0.1% TFA is mandatory. Without it, the carboxylic acid will interact irreversibly with the chiral stationary phase, resulting in extreme tailing or complete loss of the analyte.
Flow Rate: 1.0 mL/min (Isocratic).
Detection: UV at 210 nm.
Self-Validating System (SST): Inject a racemic standard. The method is validated if the critical resolution (
Rs
) between the two enantiomeric peaks is
≥
2.0.
Structural Elucidation (NMR Spectroscopy)
Causality & Expert Insight:
Deuterated chloroform (CDCl₃) is a poor choice due to the compound's high polarity. DMSO-d₆ is the optimal solvent as it breaks intermolecular hydrogen bonds, ensuring complete dissolution. Furthermore, using dry DMSO-d₆ prevents the rapid chemical exchange of the carboxylic acid (-COOH) and lactam (-NH) protons, allowing them to be observed as distinct broad singlets.
Diagnostic peak for the oxazolidinone methylene adjacent to the spiro center.
~3.10
Multiplet
1H
-CH-COOH
Cyclobutane methine proton.
~2.20 - 2.45
Multiplets
4H
Cyclobutane -CH₂-
Diastereotopic protons of the cyclobutane ring.
References & Authoritative Grounding
The methodologies and structural contexts provided in this application note are grounded in peer-reviewed synthetic applications and verified chemical supplier databases.
Ikeda, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11014-11044.
Google Patents (2023). WO2023019094A1 - Monoacylglycerol lipase modulators for use in autism spectrum disorders.
Application Notes and Protocols for Reactions Involving Spirocyclic Lactams
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Lactams in Medicinal Chemistry Spirocyclic lactams, characterized by a unique three-dimensional architect...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Lactams in Medicinal Chemistry
Spirocyclic lactams, characterized by a unique three-dimensional architecture where two rings share a single tetrahedral carbon atom, have emerged as a privileged scaffold in modern drug discovery.[1][2] Their inherent rigidity and novel chemical space distinguish them from traditional flat, aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties.[2] Members of this compound class have demonstrated a wide array of biological activities, including antibacterial, antiviral, and cholesterol absorption inhibition, making them attractive targets for the development of new therapeutics.[3][4][5]
This guide provides a comprehensive overview of key experimental protocols for the synthesis and characterization of spirocyclic lactams, drawing from established and contemporary methodologies. The focus is on providing practical, field-proven insights to enable researchers to confidently incorporate these valuable motifs into their research and development programs.
Synthetic Strategies for the Construction of Spirocyclic Lactams
The synthesis of the spirocyclic lactam core can be approached through various strategic bond formations. This section details some of the most robust and widely employed methods, including cycloaddition, rearrangement, and multicomponent reactions.
The Staudinger [2+2] Cycloaddition: A Classic Approach to Spiro-β-Lactams
The Staudinger cycloaddition, a reaction between a ketene and an imine, is a cornerstone in the synthesis of β-lactams.[6] Its application to cyclic imines or the use of cyclic ketene precursors provides a direct route to spiro-β-lactam scaffolds.[7] The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can often be controlled by the reaction conditions and the nature of the substituents.[6]
Mechanism of the Staudinger [2+2] Cycloaddition
Caption: Mechanism of the Staudinger [2+2] cycloaddition for spiro-β-lactam synthesis.
Experimental Protocol: Synthesis of a Spirooxindolo-β-lactam
This protocol is adapted from a procedure for the diastereoselective synthesis of spirooxindolo-β-lactams.[8]
Materials:
Isatin-derived Schiff base (1.0 equiv)
Substituted phenylacetic acid (1.2 equiv)
p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)
Triethylamine (TEA) (3.0 equiv)
Dichloromethane (DCM), anhydrous
Procedure:
To a stirred solution of the isatin Schiff base and the substituted phenylacetic acid in anhydrous DCM at 0 °C, add triethylamine dropwise.
After stirring for 10 minutes, add a solution of p-toluenesulfonyl chloride in anhydrous DCM dropwise over 15 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired spiro-β-lactam.
Data Presentation: Scope of the Staudinger Cycloaddition
The Kinugasa Reaction: A Copper-Catalyzed Route to Spiro-β-Lactams
The Kinugasa reaction is a copper-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone to form a β-lactam.[9][10] This reaction is highly valued for its operational simplicity and stereoselectivity, typically affording cis-substituted β-lactams.[9] Intramolecular variants or the use of cyclic nitrones can be employed for the synthesis of spirocyclic systems.
Chiral ligand (e.g., a chiral bisoxazoline) (12 mol%)
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Acetonitrile (ACN), anhydrous
Procedure:
To a flame-dried Schlenk tube under an argon atmosphere, add CuI and the chiral ligand.
Add anhydrous acetonitrile and stir the mixture at room temperature for 30 minutes.
Add the α,β-unsaturated ester-tethered propiolamide, the nitrone, and cesium carbonate.
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours, monitoring by TLC.
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched spiro-β-lactam.
The Wolff Rearrangement: A Versatile Keten-Forming Reaction
The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, which can be subsequently trapped by an imine in a [2+2] cycloaddition to form a β-lactam.[12] This method is particularly useful for accessing highly substituted and strained spirocyclic systems. The rearrangement can be induced thermally, photochemically, or by metal catalysis.[12][13]
Multicomponent Reactions (MCRs): An Efficient Approach to Complexity
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are a powerful tool for generating molecular diversity and complexity.[16][17][18] Several MCRs have been developed for the synthesis of lactam-containing scaffolds, including spirocyclic derivatives.
Experimental Protocol: Synthesis of a Functionalized γ-Lactam via a Four-Component Reaction
This protocol is based on a sequential Ugi four-component reaction (Ugi-4CR) followed by cyclization.[18]
Materials:
Aromatic aldehyde (1.0 equiv)
Aniline (1.0 equiv)
Isocyanide (1.0 equiv)
Propiolic acid (1.0 equiv)
Methanol
Procedure:
To a solution of the aromatic aldehyde in methanol, add the aniline and stir for 10 minutes at room temperature.
Add the propiolic acid and the isocyanide to the mixture.
Stir the reaction at room temperature for 24 hours.
Upon completion of the Ugi reaction (monitored by TLC), add a base (e.g., potassium carbonate) to initiate the cyclization.
Stir for an additional 12-24 hours.
Remove the solvent under reduced pressure.
Add water to the residue and extract with ethyl acetate (3 x 25 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to afford the functionalized lactam.
Characterization of Spirocyclic Lactams
Unambiguous structure elucidation is critical in the synthesis of novel compounds. The following protocols outline standard procedures for the characterization of spirocyclic lactams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. For spirocyclic lactams, ¹H and ¹³C NMR provide information on the connectivity of atoms, while 2D techniques like COSY, HSQC, and HMBC help to assemble the complete structure. NOESY experiments are particularly useful for determining the relative stereochemistry.[4][19]
Protocol for NMR Sample Preparation and Analysis:
Accurately weigh 5-10 mg of the purified spirocyclic lactam.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; gentle warming or sonication may be required.
Acquire ¹H, ¹³C, and relevant 2D NMR spectra.
Key Diagnostic Signals:
¹H NMR: Protons on the β-lactam ring often appear as characteristic doublets or multiplets. The chemical shifts are influenced by the substituents and the ring strain.
¹³C NMR: The carbonyl carbon of the lactam typically resonates in the range of 160-180 ppm. The spiro carbon, being a quaternary center, will appear as a singlet in the ¹³C spectrum and can be identified through HMBC correlations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that aid in structural confirmation.[20][21][22]
Protocol for Mass Spectrometry Analysis:
Prepare a dilute solution of the spirocyclic lactam (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Acquire the full scan mass spectrum to determine the molecular weight.
Perform HRMS analysis to confirm the elemental composition.
If necessary, conduct MS/MS experiments on the parent ion to observe fragmentation patterns. Cleavage of the β-lactam ring is a common fragmentation pathway.[20][21]
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[23] This technique is invaluable for confirming the relative and absolute stereochemistry of chiral spirocyclic lactams.[24][25][26]
Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray crystallography.
Protocol for Obtaining Single Crystals:
Dissolve the purified spirocyclic lactam in a minimal amount of a suitable solvent.
Slowly add a less polar solvent (an "anti-solvent") until the solution becomes slightly turbid.
Allow the solution to stand undisturbed for several days to weeks, allowing for slow evaporation of the solvent.
Alternatively, slow cooling of a saturated solution can also yield single crystals.
Once suitable crystals have formed, they can be mounted and analyzed by a crystallographer.
Conclusion
The synthesis and study of spirocyclic lactams represent a vibrant and rapidly evolving field of chemical research. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers seeking to explore the rich chemical and biological potential of this fascinating class of molecules. As synthetic methodologies continue to advance, the accessibility and application of spirocyclic lactams in drug discovery and beyond are poised for significant growth.
References
Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. CHIMIA International Journal for Chemistry, 78(6), 425-434.
Li, Y., et al. (2024). Copper-Catalyzed Asymmetric Kinugasa/Michael Addition Cascade Reactions for the Synthesis of Chiral Spiro β-Lactams. Organic Letters.
Gomez-Perez, V., et al. (2015). Preparation of N-aryl-substituted spiro-β-lactams via Staudinger cycloaddition. Journal of Heterocyclic Chemistry, 52(5), 1435-1441.
Lyutin, I., et al. (2024). Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. The Journal of Organic Chemistry, 89(5), 3585-3589.
Wu, Y., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters, 17(12), 3000-3003.
Lyutin, I., et al. (2024). Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. The Journal of Organic Chemistry.
Pellissier, H. (2014). The Kinugasa Reaction. Organic Reactions.
de la Cruz, P., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(18), 6087-6093.
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
Diaz-Gavilán, M., et al. (2021).
Enders, D., et al. (2023). Stereoselective Kinugasa/Aldol Cyclization: Synthesis of Enantioenriched Spirocyclic β-Lactams. Organic Letters.
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]
Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal.
Lyutin, I., et al. (2024). Access to Spiro Bis-β-lactams via a Metal-Free Microwave-Assisted Wolff Rearrangement/Staudinger [2+2] Cycloaddition Cascade Involving 3-Diazotetramic Acids and Imines. PubMed.
Zhang, Y., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6035.
Ksenofontov, A. A., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22839-22849.
Welsch, M. E., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(19), 6859-6881.
Kaur, T. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Synlett, 31(18), 1757-1774.
Alves, A. J. D. S., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 20(2), 140-152.
Chem-Station. (2016). Kinugasa Reaction. Retrieved from [Link]
L.S.College, Muzaffarpur. (2020). Wolff rearrangement. Retrieved from [Link]
Alves, A. J. D. S., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)
ResearchGate. (n.d.). Staudinger synthesis of spiro-β-lactams 3 containing the xanthene moiety. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of spirocyclic β-lactams 183–185. Retrieved from [Link]
ResearchGate. (n.d.). Representative examples of biologically active spirocyclic β‐ and δ‐lactams. Retrieved from [Link]
ResearchGate. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Retrieved from [Link]
Lowe, G., & Ridley, D. D. (1973). Synthesis of β-lactams by photolytic Wolff rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 2024-2029.
ResearchGate. (n.d.). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
Shaabani, A., et al. (2014). Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction. The Journal of Organic Chemistry, 79(16), 7353-7360.
Bermejo, F., et al. (1999). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry, 64(16), 5738-5746.
ResearchGate. (n.d.). Single crystal X‐ray of spirocyclic β‐lactam trans‐6aa. Retrieved from [Link]
Royappa, T. (n.d.). X-ray Crystallography. CCDC.
ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Retrieved from [Link]
Vini, L. (2025). X-Ray Crystallography: Explaining the Enigmas of Molecular Structure. Journal of Physical Chemistry & Biophysics, 15(5).
Wang, J., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE, 7(10), e47233.
Vaz, B. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
Vaz, B. G., et al. (2015).
ResearchGate. (n.d.). X-ray crystal structure of lactam 39. Retrieved from [Link]
The Strategic Application of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid in Bioisosteric Replacement: A Guide for Drug Development Professionals
Introduction: Navigating the Challenges of Carboxylic Acids in Drug Design The carboxylic acid moiety is a cornerstone in medicinal chemistry, prized for its ability to engage in potent electrostatic interactions and hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Carboxylic Acids in Drug Design
The carboxylic acid moiety is a cornerstone in medicinal chemistry, prized for its ability to engage in potent electrostatic interactions and hydrogen bonds with biological targets. Its prevalence is underscored by its presence in over 450 marketed drugs. However, this functional group is often a double-edged sword, contributing to suboptimal pharmacokinetic profiles, including poor membrane permeability, rapid metabolism, and potential toxicity. Consequently, the strategic replacement of the carboxylic acid with a suitable bioisostere—a chemical group with similar physicochemical properties that elicits a comparable biological response—is a critical tool in the drug hunter's arsenal. This guide provides an in-depth exploration of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid as a novel, conformationally restricted bioisostere for the carboxylic acid functional group.
The Rise of Spirocyclic Scaffolds: Embracing Three-Dimensionality
In the quest to "escape from flatland," medicinal chemistry has increasingly turned to three-dimensional scaffolds to improve drug-like properties. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This structural rigidity can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity while minimizing off-target effects. The spirocyclic framework of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid introduces a significant degree of sp³ character, which has been correlated with improved solubility, metabolic stability, and overall clinical success.
Spotlight on cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid: A Constrained Amino Acid Analogue
cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid is a unique molecule that combines the structural features of a spirocycle, a lactam, and a carboxylic acid. Its rigid framework makes it an intriguing candidate as a conformationally restricted amino acid analogue, particularly as a surrogate for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The spirocyclic lactam portion can mimic the peptide bond and introduce conformational constraint, while the carboxylic acid provides a key interaction point with the target protein.
Physicochemical Properties:
Property
Value (Predicted/Typical)
Significance in Drug Design
Molecular Weight
171.15 g/mol
Well within the "rule of five" for good oral bioavailability.
XLogP3 (Predicted)
-1.5
Indicates high hydrophilicity, which may aid solubility but could hinder passive permeability.
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
4
Potential for strong interactions with biological targets.
pKa (Predicted)
~4-5
Similar to many carboxylic acids, allowing for analogous ionic interactions at physiological pH.
Application as a Bioisostere for Carboxylic Acids: A Hypothetical Case Study in GABA Uptake Inhibition
To illustrate the practical application of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid, we will consider its use as a bioisosteric replacement in the design of a novel GABA uptake inhibitor. Deficiencies in GABAergic neurotransmission are implicated in numerous neurological disorders. One therapeutic strategy is to inhibit the GABA transporters (GATs) to increase the synaptic concentration of GABA.
Let us hypothesize a lead compound, "Lead-COOH," a simple acyclic GABA analogue with a terminal carboxylic acid that shows moderate inhibitory activity against a specific GAT subtype. However, "Lead-COOH" suffers from poor brain penetration and rapid metabolism. By replacing the flexible backbone and terminal carboxylic acid with the rigid cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid scaffold, we aim to:
Improve Potency and Selectivity: The constrained conformation may better fit the binding site of the target GAT subtype.
Enhance Metabolic Stability: The spirocyclic lactam is expected to be more resistant to enzymatic degradation than a simple amide or ester.
Modulate Physicochemical Properties: The impact on lipophilicity and permeability will be a key aspect to investigate.
Caption: Bioisosteric replacement strategy for improving drug properties.
Experimental Protocols
Part 1: Synthesis and Incorporation
The synthesis of derivatives of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid can be approached through multi-step sequences, often involving cycloaddition reactions to form the spirocyclic core. The following is a generalized protocol for incorporating this constrained amino acid into a peptide sequence via solid-phase peptide synthesis (SPPS), which can be adapted for the synthesis of small molecule derivatives.
Protocol 1: Incorporation into a Peptide using SPPS
Resin Preparation: Start with a pre-loaded resin (e.g., Wang or Rink amide resin) depending on the desired C-terminal functionality. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
Amino Acid Activation: In a separate vessel, dissolve cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (with its amino group appropriately protected, e.g., with Fmoc) in DMF. Add a coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA). Allow the activation to proceed for a few minutes.
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours to ensure complete coupling.
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents.
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: General workflow for incorporating the spiro-amino acid via SPPS.
Part 2: Biophysical and Cellular Characterization
A critical aspect of evaluating a bioisosteric replacement is to compare the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the new analogue with the original lead compound.
Protocol 2: Determination of pKa
The acidity of the carboxylic acid group is crucial for its interaction with the target. This can be determined experimentally using potentiometric titration or UV-spectrophotometry. Computational methods can also provide a reliable prediction.
Protocol 3: Measurement of Lipophilicity (logD)
Lipophilicity is a key determinant of permeability and solubility. The distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant measure than logP for ionizable compounds.
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Partitioning: Add a small volume of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Equilibration: Vigorously mix the two phases and then allow them to separate.
Quantification: Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., LC-MS/MS).
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.
Plate Preparation: A 96-well filter plate (donor plate) is coated with an artificial membrane composed of a lipid solution (e.g., lecithin in dodecane).
Compound Addition: The test compound is dissolved in a buffer at the desired pH and added to the donor plate.
Incubation: The donor plate is placed on top of a 96-well acceptor plate containing buffer. The assembly is incubated, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the concentrations and incubation time.
Protocol 5: Caco-2 Cell Permeability Assay
The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium to predict oral drug absorption.
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for ~21 days to form a confluent monolayer with tight junctions.
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
Permeability Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.
Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.
Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The ratio of B-to-A to A-to-B permeability can indicate the involvement of active efflux transporters.
Caption: Key assays for characterizing the bioisosteric replacement.
Part 3: Biological Evaluation
Protocol 6: In Vitro GABA Uptake Assay
This assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells expressing the target GAT.
Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the GAT subtype of interest.
Assay Setup: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with an appropriate buffer.
Inhibition: Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (positive control).
GABA Uptake: Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).
Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of GABA uptake (IC₅₀ value).
Structural Biology and Conformational Analysis
To understand the structural basis for the activity of the novel spirocyclic analogue, X-ray crystallography and NMR spectroscopy can be invaluable tools. Co-crystallization of the compound with the target protein can reveal the precise binding mode and interactions. NMR studies in solution can provide insights into the conformational dynamics of the molecule.
Conclusion
The replacement of a carboxylic acid with a bioisostere like cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid represents a sophisticated strategy in modern drug design. This conformationally restricted amino acid analogue offers the potential to overcome the pharmacokinetic liabilities of carboxylic acids while maintaining or even enhancing biological activity. The detailed protocols provided in this guide offer a roadmap for the synthesis, incorporation, and comprehensive evaluation of such novel chemical entities. By embracing three-dimensional scaffolds and a rigorous approach to bioisosteric replacement, researchers can unlock new avenues for the development of safer and more effective medicines.
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. (URL: [Link])
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (URL: Not Available)
Cruz, N. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. (URL: Not Available)
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. (URL: [Link])
Bioisosteres for carboxylic acid groups. Hypha Discovery. (URL: [Link])
Carboxylic acid (bio)isosteres in drug design. PubMed. (URL: [Link])
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. (URL: Not Available)
GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC. (URL: [Link])
Structural basis of GABA reuptake inhibition. PMC. (URL: [Link])
Comparison of NMR and X-ray crystallography. (URL: Not Available)
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Axel T. Brunger The Howard Hughes Medical Institute. (URL: Not Available)
Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers. (URL: [Link])
Rational approaches for the design of various GABA modulators and their clinical progression. PMC. (URL: [Link])
Synthesis of the spiro‐cyclobutanols 3 a, b, and c. Reagents and conditions. ResearchGate. (URL: [Link])
Preparation method for 4-amino-3-phenylbutyric acid.
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. (URL: [Link])
Organic NMR crystallography: enabling progress for applications to pharmaceuticals and plant cell walls. Faraday Discussions (RSC Publishing). (URL: [Link])
Advantages and Procedures of NMR Spectroscopy and X-Ray Crystallography. OMICS International. (URL: [Link])
Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. (URL: [Link])
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. (URL: [Link])
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. (URL: Not Available)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
Welcome to the technical support guide for the synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are na...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this novel spirocyclic β-lactam. The unique architecture of this molecule, featuring a strained four-membered β-lactam ring fused to a five-membered γ-lactone via a spirocyclic center, presents a series of synthetic challenges. This guide provides in-depth, experience-based troubleshooting advice, detailed protocols for key reaction steps, and answers to frequently asked questions to support your synthetic endeavors.
The inherent three-dimensionality of spirocycles is highly attractive in drug discovery for enhancing protein interactions and improving physicochemical properties.[1][2][3] However, the construction of the quaternary spiro carbon, especially adjacent to a strained ring system, is a significant synthetic hurdle.[1][4][5] This guide will address these challenges head-on, with a focus on stereocontrol, managing ring strain, and purification strategies.
I. Troubleshooting and FAQs
This section addresses common problems encountered during the synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid and similar spirocyclic β-lactam systems.
FAQ 1: Low to no yield of the desired spirocyclic β-lactam in the Staudinger [2+2] cycloaddition.
Possible Causes:
Inefficient Ketene Formation: Ketenes are often unstable and prone to polymerization.[6] Their in-situ generation from an appropriate acyl chloride and a tertiary amine base is a critical step.
Low Reactivity of the Imine: The electronic nature of the imine substrate significantly influences the reaction rate. Electron-donating groups on the imine can slow the ring closure step, potentially favoring side reactions.[7][8]
Steric Hindrance: The formation of a spirocyclic center is sterically demanding.[4][5] The substituents on both the ketene precursor and the imine can hinder the cycloaddition.
Reaction Conditions: Temperature, solvent polarity, and the choice of base can all dramatically affect the outcome of the Staudinger reaction.[9]
Troubleshooting Recommendations:
Parameter
Recommendation
Rationale
Ketene Precursor
Use a highly reactive acyl chloride or generate the ketene from a carboxylic acid using an activating agent like tosyl chloride (TsCl).[10][11]
Ensures a sufficient concentration of the ketene in solution to react with the imine.
Base Selection
A non-nucleophilic, sterically hindered base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is generally preferred.
Minimizes side reactions with the acyl chloride and promotes dehydrohalogenation.[12]
Solvent Choice
Aprotic solvents like dichloromethane (DCM) or toluene are commonly used. The polarity can influence the stereochemical outcome.[9][11]
Prevents reaction with the ketene and allows for good solubility of the reactants.
Temperature Control
Reactions are often run at low temperatures (0 °C to room temperature) to control the rate and improve selectivity.[7]
Higher temperatures can lead to decomposition of the ketene or the zwitterionic intermediate, reducing the yield.[11]
FAQ 2: Poor cis-diastereoselectivity in the β-lactam ring formation.
Possible Causes:
Equilibration of the Zwitterionic Intermediate: The Staudinger reaction proceeds through a zwitterionic intermediate. Isomerization of this intermediate before ring closure can lead to the formation of the trans isomer.[8]
Electronic Effects of Substituents: The electronic properties of the substituents on both the ketene and the imine play a crucial role in determining the stereochemical outcome. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the ring closure.[7][8]
Reaction Temperature and Solvent: Higher temperatures and more polar solvents can sometimes favor the formation of the thermodynamically more stable trans isomer.[9][10][11]
Troubleshooting Recommendations:
Parameter
Recommendation
Rationale
Substituent Effects
If possible, modify the substituents on the ketene and imine precursors to favor cis selectivity based on electronic effects.
Accelerating the rate of cyclization of the zwitterionic intermediate minimizes the chance for isomerization.[8]
Temperature
Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
Lower temperatures can kinetically favor the formation of the cis isomer.
Solvent
Screen less polar aprotic solvents.
Solvent polarity can influence the lifetime and conformation of the zwitterionic intermediate.[11]
Chiral Auxiliaries
For asymmetric synthesis, the use of a chiral auxiliary on either the ketene or imine component can provide high diastereoselectivity.[6]
The chiral auxiliary directs the approach of the reactants, favoring one diastereomer over the other.
FAQ 3: Difficulty in purifying the final product, cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid.
Possible Causes:
Instability of the β-Lactam Ring: The strained β-lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[7] The presence of the carboxylic acid moiety can further complicate purification.
High Polarity: The carboxylic acid group makes the final product highly polar, which can lead to tailing or poor separation on standard silica gel chromatography.
Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds like β-lactams.[4]
Troubleshooting Recommendations:
Purification Method
Recommendation
Rationale
Chromatography
Use a deactivated silica gel (e.g., by pre-treating with a small amount of triethylamine in the eluent) or consider reverse-phase chromatography.
Neutralizing the acidic sites on the silica gel can prevent decomposition of the β-lactam. Reverse-phase chromatography is often more suitable for polar, ionizable compounds.
Crystallization
If the product is a solid, crystallization is the preferred method of purification as it can provide highly pure material and avoid issues with chromatography.
Crystallization can be a very effective purification technique for polar compounds and avoids potential degradation on stationary phases.
Esterification/Deprotection
Purify the compound as a more stable and less polar ester derivative (e.g., methyl or benzyl ester) and then deprotect in the final step under mild conditions.
Esters are generally less polar and more stable than carboxylic acids, making them easier to handle and purify by standard chromatographic methods.
FAQ 4: The spirocyclic system is unstable and undergoes ring-opening.
Possible Causes:
High Ring Strain: The spiro[3.4]octane system, containing a cyclobutane ring, possesses significant ring strain, which can make it susceptible to ring-opening reactions.[13][14][15][16]
Acidic or Basic Conditions: As mentioned, the β-lactam ring is sensitive to both acidic and basic conditions, which can catalyze its hydrolysis.[17]
Nucleophilic Attack: The strained carbonyl of the β-lactam is an electrophilic site and can be attacked by nucleophiles, leading to ring opening.[18]
Troubleshooting Recommendations:
Maintain Neutral pH: Throughout the workup and purification steps, strive to maintain a neutral pH to minimize acid- or base-catalyzed degradation.
Use Mild Reagents: In subsequent synthetic steps, use mild and non-nucleophilic reagents whenever possible.
Protecting Groups: If the carboxylic acid is not required for the immediate next step, protecting it as an ester can increase the stability of the molecule.
Storage: Store the purified compound under anhydrous conditions and at low temperatures to prevent degradation over time.
II. Key Experimental Protocols and Workflows
Proposed Synthetic Workflow
A plausible synthetic route to cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid involves a key Staudinger [2+2] cycloaddition reaction. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for the target molecule.
This protocol describes a general procedure for the key cycloaddition step to form the spirocyclic β-lactam core, based on established methods for similar transformations.[12][19]
Materials:
Appropriate imine precursor (e.g., derived from a protected amino-γ-lactone)
Acyl chloride with a protected carboxylic acid moiety
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imine precursor (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Addition of Acyl Chloride: Add a solution of the acyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.[4]
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) to afford the protected cis-spirocyclic β-lactam. The diastereoselectivity should be assessed at this stage using ¹H NMR spectroscopy.[2][12]
Logical Diagram for Stereochemical Control
The stereochemical outcome of the Staudinger reaction is a critical aspect of this synthesis. The following diagram illustrates the factors influencing the formation of the desired cis isomer.
Caption: Factors influencing the cis/trans selectivity in the Staudinger cycloaddition.
III. Characterization Data
Proper characterization of the intermediates and the final product is crucial for confirming the structure and stereochemistry.
Analytical Technique
Expected Observations for cis-Spirocyclic β-Lactam
¹H NMR
The coupling constant (³J) between the two protons on the β-lactam ring is typically around 5-6 Hz for the cis isomer and 2-3 Hz for the trans isomer. NOE experiments can definitively establish the cis relationship between these protons.[20]
¹³C NMR
The chemical shifts of the carbonyl carbons of the β-lactam and γ-lactone, as well as the spirocyclic carbon, are diagnostic.
IR Spectroscopy
A strong absorption band around 1760-1780 cm⁻¹ is characteristic of the strained β-lactam carbonyl group. A separate carbonyl stretch for the γ-lactone will also be present.
High-Resolution Mass Spectrometry (HRMS)
Provides the exact mass of the molecule, confirming its elemental composition.
This technical guide provides a foundational understanding of the challenges and strategies associated with the synthesis of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid. By anticipating potential issues and applying the troubleshooting advice and protocols outlined herein, researchers can navigate the complexities of this synthesis with greater confidence and success.
IV. References
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2016). Synthesis of new spiro-β-lactam derivatives. ResearchGate. [Link]
Banik, B. K., et al. (2007). A new protocol for the synthesis of spiro-β-lactams. Tetrahedron Letters, 48(4), 551-554.
Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ACS Spring 2021. [Link]
De, A., & Mozumdar, S. (2012). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
Doyle, M. P., et al. (2013). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Semantic Scholar. [Link]
Georg, G. I. (Ed.). (1993). The Organic Chemistry of β-Lactams. VCH Publishers.
Ghavtadze, N., et al. (2021). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 26(19), 6035. [Link]
Jiao, L., Liang, X., & Xu, J. X. (2006). A Comprehensive Study on the Stereoselectivity of the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. [Link]
Kaur, N., & Kishore, D. (2014). Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
Krivdin, L. B., & Istomina, N. V. (2008). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. ARKIVOC, 2008(12), 68-73. [Link]
Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(26), 5536-5545. [Link]
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
Palomo, C., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(20), 6667-6676. [Link]
Ryabukhin, S. V., et al. (2021). cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent. ACS Omega, 6(35), 22963–22974. [Link]
Shaameri, Z., et al. (2016). Synthesis of 3,4-Fused γ-Lactone-γ-Lactam Bicyclic Moieties as Multifunctional Synthons for Bioactive Molecules. ResearchGate. [Link]
Singh, G. S., & D’hooghe, M. (2015). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]
Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
Tidwell, T. T. (2005). Ketenes. John Wiley & Sons.
Tooke, C. L., & Hinchliffe, P. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843290. [Link]
Wikipedia. (n.d.). Ring strain. Retrieved from [Link]
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
Zhang, J., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(7), 1836-1842. [Link]
Technical Support Center: Yield Optimization in Spirocyclic Compound Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of spirocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center.
As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of spirocyclic compounds. While their rigid, three-dimensional structures are highly prized in drug discovery for improving metabolic stability and receptor binding, these same structural features make them thermodynamically and kinetically challenging to synthesize. Steric hindrance, catalyst deactivation, and competing intermolecular side reactions often lead to poor yields.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, scalable, and high-yielding.
Part 1: Diagnostic Workflow for Spirocyclization
Before adjusting equivalents or temperatures blindly, use the logical framework below to identify the mechanistic bottleneck in your specific reaction class.
Fig 1: Diagnostic workflow for troubleshooting low yields in spirocyclic compound synthesis.
Part 2: Troubleshooting Guides & FAQs
Q1: My macrocyclic ring-closing metathesis (RCM) for a spirocycle is stalling at <20% yield, and I am observing significant oligomerization. How do I drive the intramolecular cyclization?
Mechanistic Causality: Oligomerization in RCM occurs when intermolecular cross-metathesis outcompetes the desired intramolecular ring closure. This is a kinetic issue driven by local concentration and the thermodynamic stability of the catalyst-olefin initiation site.
Actionable Solution: Do not rely solely on solvent dilution, which ruins your E-factor. Instead, utilize process intensification via protecting group modification. As demonstrated during the clinical advancement of AMG 176 (1), changing the protecting group on the allylic alcohol moiety to a 4-bromobenzoate shifts the catalyst-olefin initiation site and enhances the thermodynamic stability of the product[1]. This fundamental structural tweak allowed researchers to reduce reaction volumes from 800 L/kg to 50 L/kg while achieving a >20% yield improvement[1].
Q2: During Palladium-catalyzed spirocyclization via C-H activation, I am seeing poor conversion and the formation of uncyclized Heck-type side products. What is the failure point?
Mechanistic Causality: The failure point is the instability of the intermediate spiropalladacycle or a sluggish reductive elimination step. In these cascades, the Pd(II) species must undergo sequential carbopalladation, C-H activation, and insertion (e.g., benzyne or vinyl bromide)[2]. If the ligand does not provide enough steric bulk, competing pathways (like β-hydride elimination leading to Heck products) take over.
Actionable Solution: Switch to a bulky biaryl phosphine ligand like SPhos. The steric bulk of SPhos accelerates reductive elimination and stabilizes the Pd(II) intermediate, preventing premature decomposition. Furthermore, the choice of base is critical for the concerted metalation-deprotonation (CMD) step; using
K2CO3
is often essential, whereas
Na2CO3
or KOAc can completely halt the reaction (3)[3].
Q3: I am attempting a Pd-catalyzed synthesis of spirooxindoles using oxabicycles as acetylene surrogates, but my yields are inconsistent. How can I optimize the retro-Diels-Alder step?
Mechanistic Causality: The use of oxabicycles as acetylene surrogates requires a delicate balance of energy and concentration. The reaction proceeds via the insertion of the oxabicycle into a palladacycle, followed by a post-catalytic retro-Diels-Alder reaction to furnish the alkene[4].
Actionable Solution: High concentrations (e.g., 0.2 M) promote intermolecular side reactions. Diluting the mixture to 0.05 M significantly improves the yield. Additionally, the retro-Diels-Alder step requires sufficient thermal energy; increasing the reaction temperature from 120 °C to 130 °C has been shown to dramatically increase product formation, pushing yields from ~55% to >75% (4)[4].
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the mechanistic integrity of the reaction in real-time.
Protocol A: Palladium-Catalyzed Spirocyclization via C-H Activation
Objective: Synthesize spiroindenyl-2-oxindoles from 2-bromoarylamides and vinyl bromides.
Preparation: In a glovebox, charge an oven-dried Schlenk tube with
Pd(OAc)2
(5 mol%), SPhos (10 mol%),
K2CO3
(2.0 equiv), and the 2-bromoarylamide substrate (1.0 equiv).
Self-Validation Checkpoint: The mixture must be a free-flowing powder. Clumping indicates moisture contamination in the
K2CO3
, which will quench the active Pd(0) species. Discard and use freshly oven-dried base if clumping is observed.
Solvent Addition: Add anhydrous toluene (0.1 M relative to substrate) and the vinyl bromide (1.5 equiv). Seal the tube and remove it from the glovebox.
Thermal Activation: Heat the reaction mixture to 100 °C under vigorous stirring for 12 hours.
Self-Validation Checkpoint: Observe the reaction color after 30 minutes. A transition to a homogeneous deep red/orange solution indicates successful formation of the active spiropalladacycle. If the solution turns black with a visible precipitate, Pd(0) has crashed out (catalyst deactivation), likely due to oxygen ingress or insufficient ligand coordination.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Purification: Concentrate under reduced pressure and purify via flash column chromatography to isolate the spirocycle.
Protocol B: High-Dilution RCM for Spiro-Macrocycles
Objective: Construct a macrocyclic spirocycle while suppressing intermolecular oligomerization.
Substrate Preparation: Ensure the allylic alcohol moiety is protected with a 4-bromobenzoate group to optimize the thermodynamic stability of the initiation site.
System Purging: Degas anhydrous 2-methyltetrahydrofuran (2-MeTHF) by sparging with argon for 30 minutes.
Self-Validation Checkpoint: Use an in-line oxygen sensor or a standard control reaction. Dissolved oxygen will rapidly decompose the ruthenium alkylidene catalyst, turning the solution dark brown prematurely.
Catalyst Initiation: Dissolve the Grubbs 2nd Generation catalyst (5 mol%) in the degassed 2-MeTHF and heat to 60 °C.
Syringe Pump Addition: Dissolve the diene substrate in degassed 2-MeTHF and add dropwise via a syringe pump over 10 hours to maintain a steady-state concentration of <5 mM.
Self-Validation Checkpoint: Monitor by LC-MS at hour 2. If the dimer/oligomer mass peak exceeds 5% relative to the product, the addition rate is too fast. Decrease the pump speed immediately to enforce pseudo-high dilution.
Quenching: Upon completion, add a metal scavenger (e.g., SiliaMetS Thiol) and stir for 2 hours at room temperature before filtration.
Part 4: Quantitative Data & Optimization Summary
The table below summarizes the critical optimization parameters discussed in this guide, allowing for rapid comparison of reaction variables and their mechanistic impacts.
Reaction Class
Substrate/Reagent Variable
Standard Condition
Optimized Condition
Yield Shift
Mechanistic Driver
Macrocyclic RCM
Protecting Group
Hydroxyl / Standard Acyl
4-Bromobenzoate
+20% (at higher conc.)
Shifts catalyst initiation site & enhances product stability.
Pd-Spirocyclization
Ligand Choice
PPh3
or None
SPhos (10-15 mol%)
Trace
→
>80%
Steric bulk accelerates reductive elimination of the Pd(II) intermediate.
Pd-Spirocyclization
Base Selection
Na2CO3
/ KOAc
K2CO3
(2.0 equiv)
<5%
→
85%
Essential for the Concerted Metalation-Deprotonation (CMD) step.
Oxabicycle Insertion
Concentration & Temp
0.2 M at 120 °C
0.05 M at 130 °C
47%
→
88%
Minimizes side-reactions; thermal energy drives the retro-Diels-Alder step.
References
Accelerated Development of a Scalable Ring-Closing Metathesis to Manufacture AMG 176 Using a Combined High-Throughput Experimentation and Computational Modeling Approach. ACS Publications.[Link]
Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion. Organic Letters (ACS).[Link]
Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. MDPI.[Link]
Synthesis of spirooxindoles via formal acetylene insertion into a common palladacycle intermediate. Chemical Science (RSC Publishing).[Link]
Technical Support Center: Troubleshooting Amide Bond Formation with Hindered Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the most commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for one of the most common yet challenging transformations in organic synthesis: the formation of an amide bond involving a sterically hindered carboxylic acid. As Senior Application Scientists, we understand that these reactions often fail with standard protocols. This resource is designed to explain the underlying chemical principles behind these failures and provide field-proven, robust solutions to overcome them.
Q1: My standard amide coupling protocol (e.g., using EDC/HOBt) is giving low to no yield with my hindered carboxylic acid. What is the fundamental issue and what should I change first?
Answer:
This is the most common failure mode encountered with sterically demanding substrates. The primary issue is the insufficient reactivity of the activated intermediate formed by standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
The Causality: Carbodiimides react with a carboxylic acid to form an O-acylisourea intermediate. While reactive, this intermediate is often too bulky and not electrophilic enough to be attacked by a nucleophile, especially when the carboxylic acid itself is sterically hindered. The steric congestion around the carbonyl group physically blocks the incoming amine. For these challenging couplings, you must switch to a more potent class of activating reagents.[1][2]
Primary Recommendation: Upgrade Your Coupling Reagent
Your first and most impactful change should be to switch to an in-situ activating reagent from the uronium/aminium or phosphonium salt classes. These reagents react with the carboxylic acid to form highly reactive activated esters that are more susceptible to nucleophilic attack, even with significant steric hindrance.[1][3]
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are among the most powerful and commonly used reagents for difficult couplings.[3][4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in particular, is a go-to reagent as it generates a highly reactive OAt active ester.[3] The electron-withdrawing nature of the 7-azabenzotriazole core makes the activated ester extremely electrophilic.
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly effective and have a key advantage: they do not have an electrophilic central carbon atom like uronium salts, which prevents a common side reaction known as guanidinylation (reaction with the amine nucleophile).[5] PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a classic choice for hindered couplings.
Often ineffective for hindered substrates; N-acylurea byproduct formation.[6][7]
Uronium/Aminium
HATU, HCTU, COMU
OAt/O-6-ClBt/Oxyma ester
High reactivity, fast reaction rates, low racemization.[3][6]
More expensive; can react with amine (guanidinylation).[3]
Phosphonium
PyBOP, PyAOP
OBt/OAt ester
Excellent for hindered couplings; does not cause guanidinylation.[5]
Phosphine oxide byproducts can complicate purification.
Acyl Fluoride Precursors
TFFH, BTFFH
Acyl Fluoride
Generates a small, highly reactive intermediate ideal for extreme steric hindrance.[8]
Requires specific fluorinating reagents; may require elevated temperatures.[8]
Q2: I've switched to a stronger coupling reagent like HATU, but my yield is still poor. What other reaction parameters can I optimize?
Answer:
While the coupling reagent is critical, it is only one piece of the puzzle. Sterically hindered couplings are often highly sensitive to other reaction parameters. If a powerful reagent like HATU isn't sufficient, a systematic optimization of the following conditions is necessary.
The Causality: The reaction rate is governed not just by the electrophilicity of the activated acid, but also by the nucleophilicity of the amine, the solvation of the reacting species, and the energy available to overcome the activation barrier. Each of these factors must be addressed.
Optimization Workflow:
Base Selection: The base's role is to deprotonate the carboxylic acid and the protonated amine. A non-nucleophilic, sterically hindered base is crucial to prevent it from competing with your desired amine nucleophile.
Standard Choice: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice.
For stubborn reactions: Consider a stronger, non-nucleophilic base like 2,4,6-collidine or Proton-Sponge.
Solvent Choice: Proper solvation is essential to prevent aggregation and ensure the reacting molecules can adopt a suitable conformation for the reaction.[1]
Good: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane) are common starting points.[6]
Better: NMP (N-Methyl-2-pyrrolidone) often has superior solvating properties for complex and hindered substrates compared to DMF.[1]
Anhydrous Conditions: Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Water will hydrolyze your highly reactive intermediate.[7]
Temperature & Reaction Time: Steric hindrance dramatically slows down reaction rates.[1]
Time: Do not assume the reaction is complete in a few hours. Run the reaction overnight to ensure sufficient time.[1] Monitor progress by TLC or LC-MS.
Temperature: If the reaction is stalled at room temperature, gentle heating (40-60 °C) can provide the necessary energy to overcome the activation barrier.[6] For very challenging cases, microwave-assisted synthesis can be highly effective at reducing reaction times and driving difficult couplings to completion.[1]
Stoichiometry and Order of Addition:
Stoichiometry: Use a slight excess of the amine (1.1-1.2 equiv.) and coupling reagent (1.1-1.2 equiv.) to drive the reaction towards the product.[6]
Order of Addition (Crucial for Uronium Reagents): To prevent guanidinylation, always pre-activate the carboxylic acid.[6] Add the coupling reagent to a solution of the carboxylic acid and base, stir for 5-10 minutes, and then add the amine.
A logical decision tree for optimizing hindered amide couplings.
Q3: I have tried everything—a powerful coupling reagent, optimized conditions, and heating—but the reaction still fails. Is there a more advanced strategy for these "impossible" couplings?
Answer:
Yes. When even the most potent uronium or phosphonium reagents fail, it is often because the activated ester intermediate (e.g., the OAt-ester from HATU) is still too sterically hindered to react. In these extreme cases, the most effective strategy is to convert the carboxylic acid into a much smaller, yet highly reactive, acyl fluoride .
The Causality: The fluorine atom is the smallest and most electronegative halogen. An acyl fluoride (R-COF) presents a minimal steric profile around the carbonyl carbon while being highly electrophilic. This combination makes it an ideal intermediate for coupling with hindered amines where other, bulkier activated species have failed.[8][9]
Recommended Reagent: BTFFH
While various fluorinating agents exist (e.g., DAST, Deoxo-Fluor), they can introduce nucleophilic byproducts that lead to side reactions.[8] A superior choice for one-pot amide coupling is a fluorouronium reagent like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate).[8]
This method involves a two-step, one-pot process:
Acyl Fluoride Formation: The carboxylic acid is first reacted with BTFFH and a base to generate the acyl fluoride in situ.
Amidation: The amine is then added, and the reaction is typically heated to drive the coupling to completion. This protocol has proven effective for substrates that fail with all other standard methods.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling using HATU
This protocol outlines a robust starting point for a challenging amide coupling.
Preparation: Under an inert atmosphere (N₂ or Ar), add the hindered carboxylic acid (1.0 equiv.) and anhydrous DMF (or NMP) to a dry reaction flask to achieve a concentration of ~0.2 M.
Reagent Addition: Add HATU (1.1 equiv.) to the solution, followed by a non-nucleophilic base such as DIPEA (3.0 equiv.).
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. You may observe a color change as the active ester forms.
Amine Addition: Add the amine (1.1 equiv.) to the reaction mixture.
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If no significant progress is observed after 4-6 hours, heat the reaction to 40-50 °C and allow it to stir overnight.
Work-up: Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove excess base, unreacted starting materials, and byproducts.[7]
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates
This protocol is adapted from methods developed for substrates that are unreactive under standard conditions.[8][10]
Acyl Fluoride Formation: To a dry microwave vial or sealed tube under an inert atmosphere, add the hindered carboxylic acid (1.3 equiv.) and BTFFH (1.5 equiv.). Add anhydrous DCM, followed by DIPEA (4.5 equiv.). Stir the mixture for 30 minutes at room temperature.[10]
Amine Addition: Add the hindered amine (1.0 equiv.) to the vial.
Coupling Reaction: Tightly seal the vial and heat in an oil bath at 80 °C overnight (approximately 12-16 hours).[10]
Work-up & Purification: Cool the reaction to room temperature. Follow the work-up and purification steps as described in Protocol 1.
overcoming solubility issues of spirocyclic intermediates
Technical Support Center: Overcoming Solubility Bottlenecks in Spirocyclic Intermediate Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists w...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Solubility Bottlenecks in Spirocyclic Intermediate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists who find themselves trapped in a frustrating paradox: they are incorporating spirocyclic scaffolds to improve the 3D character (Fsp3) and aqueous solubility of their final drug candidates, only to hit a brick wall because the synthetic intermediates are completely insoluble in organic solvents.
This guide is designed to deconstruct the causality behind these solubility roadblocks and provide self-validating, field-proven troubleshooting protocols.
The Causality of the Spirocycle Solubility Paradox
Lovering's "Escape from Flatland" principle dictates that increasing molecular complexity via sp3-hybridized carbons (Fsp3) correlates with clinical success and improved final-compound solubility[1]. However, unfunctionalized or highly symmetric spirocyclic intermediates (e.g., diazaspiro[3.3]heptanes or 2-oxa-6-azaspiro[3.3]heptanes) often exhibit exceptionally high crystal lattice energies[2].
Without the polar appendages of the final active pharmaceutical ingredient (API) to facilitate solvation, these rigid, compact intermediates pack tightly in the solid state. The solvation energy provided by standard organic solvents (DCM, THF, EtOAc) is simply insufficient to overcome this lattice energy, leading to intermediates that crash out of solution and stall synthetic progression[3].
Quantitative Data: The Fsp3 vs. Solubility Paradox
To understand when solubility issues will strike, we must compare the physicochemical trajectory of flat versus spirocyclic scaffolds during synthesis.
Scaffold Type
Fsp3 Character
Symmetry / Rigidity
Intermediate Solubility (Organic)
Final API Solubility (Aqueous)
Piperazine (Flat)
Low
Low (Flexible)
High (Readily solvated)
Moderate to Low (π-π stacking)
Morpholine (Flat)
Low
Low (Flexible)
High (Readily solvated)
Moderate
Diazaspiro[3.3]heptane
High
High (Rigid, compact)
Very Low (High lattice energy)
High (Disrupted packing)
2-Oxa-6-azaspiro[3.3]heptane
High
High (Rigid, compact)
Very Low (High lattice energy)
High (Disrupted packing)
Table 1: The divergent solubility profiles of planar vs. spirocyclic scaffolds during drug development[4][5].
Workflow Visualization: Troubleshooting Strategy
Workflow for troubleshooting spirocyclic intermediate solubility issues.
Troubleshooting Guide & Self-Validating Protocols
Issue 1: Reactants Crash Out Before Conversion is Complete
Symptom: The spirocyclic starting material or early-stage intermediate forms a suspension, leading to incomplete conversion, catalyst poisoning, or sluggish reaction kinetics.
Causality: Insoluble reactants cannot interact with homogeneous catalysts or coreactants. The thermodynamic barrier to dissolve the rigid spirocycle prevents the reaction from proceeding in the liquid phase[3].
Solution: Transition to solvent-free mechanochemistry (ball milling).
Protocol A: Solvent-Free Mechanochemical Cross-Coupling[3]
This self-validating protocol forces solid-state collisions, entirely bypassing the need for solvent-based solvation.
Preparation: Ensure the spirocyclic halide and coupling partner are completely dry. Moisture can act as a lubricant, reducing the necessary shear forces.
Loading: Add the insoluble spirocyclic intermediate (1.0 equiv), coupling partner (1.2 equiv), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and base to a stainless-steel grinding jar.
Milling Media: Add stainless-steel milling balls. The mass ratio of balls to reactants should be optimized (typically 10:1 to 20:1) to ensure sufficient kinetic energy transfer.
Execution: Mill the mixture at 30 Hz for 90–120 minutes. Validation step: Stop at 45 minutes and sample a micro-aliquot for TLC/LCMS to confirm the reaction trajectory.
Workup: Extract the crude product directly from the jar using a highly polar solvent system (e.g., hot DMF or DMSO) for subsequent purification.
Issue 2: Poor Yields in Bis-Spirocycle Formation Due to Aggregation
Symptom: During the synthesis of complex, Fsp3-rich bis-spirocyclic fragments, the intermediate aggregates, trapping unreacted starting material.
Causality: Hydrogen bonding networks between unprotected amines/alcohols in the intermediate create insoluble oligomeric aggregates.
Solution: Employ a step-wise condensation with immediate in situ protection.
Protocol B: Synthesis of a Soluble Bis-Spiro-Oxazolidine Scaffold[6]
Cyanide Addition: To a solution of 4-N-benzyl piperidone in THF/H2O, add sodium cyanide under basic conditions. Stir at room temperature overnight.
Esterification & Reduction: Convert the resulting carboxylic acid to a methyl ester using standard conditions (MeOH/HCl). Immediately reduce the ester to the amino alcohol using LiBH4 or NaBH4. Validation step: The reduction must be monitored closely via LCMS; prolonged times can lead to retro-aldol-type cleavage.
Condensation: Dissolve the amino alcohol in methanol. Add the corresponding ketone/aldehyde to form the bis-spiro-oxazolidine core.
Immediate Protection: To prevent aggregation, immediately add Boc-anhydride (1.2 equiv) and Et3N to the reaction mixture to mask the secondary amine, disrupting intermolecular H-bonding and restoring organic solubility.
Frequently Asked Questions (FAQs)
Q1: I am trying to purify a highly symmetric diazaspiro[3.3]heptane intermediate, but it streaks on normal-phase silica and clogs the column. What is happening?A1: Highly symmetric, polar spirocycles often exhibit strong, non-specific hydrogen bonding with the silanol groups on normal-phase silica. Because they lack the lipophilic bulk of a final drug molecule, they are essentially "too polar and too rigid" for standard hexanes/EtOAc gradients.
Actionable Advice: Switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient with 0.1% TFA or formic acid. The acidic modifier protonates the basic spiro-amines, ensuring they remain fully solvated in the mobile phase, yielding sharp peaks and excellent recovery.
Q2: How can I obtain a clean NMR spectrum for an intermediate that only dissolves in hot DMSO, but degrades at elevated temperatures?A2: This is a classic Catch-22. If the compound degrades at the temperature required for solvation, you must alter the molecule's physical state rather than the solvent conditions.
Actionable Advice: Implement a "Temporary Solubilizing Tag" strategy[7]. React your crude insoluble intermediate with a highly lipophilic, easily removable protecting group (e.g., a Trityl or Fmoc group). This massive lipophilic appendage will disrupt the crystal lattice, rendering the intermediate highly soluble in standard CDCl3 or CD2Cl2 at room temperature. Once characterized, the tag can be cleaved under mild conditions.
Q3: Does the specific stereochemistry of a spirocycle affect its solubility?A3: Absolutely. Diastereomers of spirocyclic compounds can have drastically different packing efficiencies in the solid state. A specific cis or trans orientation of substituents around the spiro-core might allow for perfect crystalline packing (lowering solubility), while its epimer might possess a highly frustrated lattice (increasing solubility). If you have a mixture of diastereomers, you can often exploit this differential solubility to isolate the desired isomer via selective crystallization or trituration[8].
References
The Spirocycle Surge in Drug Discovery
Drug Hunter
URL:[Link]
Spirocyclic Scaffolds in Medicinal Chemistry
ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Toward overcoming solubility issues in organic chemistry
Asia Research News (Highlighting Kubota et al., JACS)
URL:[Link]
A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation
PMC (National Institutes of Health)
URL:[Link]
Technical Support Center: Refining Protocols for Stereoselective Spirocycle Synthesis
Welcome to the Technical Support Center for Stereoselective Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Stereoselective Spirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex three-dimensional structures. Spirocycles are foundational motifs in medicinal chemistry and natural product synthesis, but their construction, particularly with precise stereochemical control, presents significant challenges.[1][2][3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering logical troubleshooting frameworks and validated protocols to enhance the reliability and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm observing very low yields or no product formation in my spirocyclization reaction. What are the most common culprits?
A1: Low or no yield is a frequent starting problem when developing a new spirocyclization protocol. The issue can typically be traced back to one of three areas: catalyst/reagent activity, starting material integrity, or product stability.
Catalyst and Ligand Inefficiency: The choice of catalyst and ligand is paramount. For transition-metal-catalyzed reactions, the electronic and steric properties of the ligand can dramatically influence catalytic turnover. If you are seeing no conversion, consider that the chosen system may not be active enough for your specific substrate.[4]
Causality: The catalyst's role is to lower the activation energy of the cyclization. An inappropriate ligand can fail to create the optimal steric and electronic environment around the metal center for substrate coordination and subsequent bond formation, leading to a stalled catalytic cycle. For instance, in nickel-catalyzed cascade reactions, both yield and stereoselectivity are highly dependent on the ligand structure.[1][5]
Starting Material Purity: Impurities, even in trace amounts, can act as poisons to sensitive catalysts or participate in undesired side reactions. Water, oxygen, or residual solvents from previous steps are common inhibitors.
Actionable Advice: Always ensure your starting materials are rigorously purified before use. Techniques like recrystallization, column chromatography, or distillation are essential.[4] It is also good practice to degas solvents and run reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Product Decomposition: The desired spirocycle may form but could be unstable under the reaction conditions (e.g., high temperature, acidic/basic medium) or during the workup procedure.[4] Spiroketals, for example, can be sensitive to acidic conditions, which can cause isomerization or decomposition.[6][7]
Troubleshooting Step: Monitor the reaction by TLC or LC-MS at various time points. If you observe the formation of a product spot that subsequently disappears or is replaced by other spots, product instability is likely. Consider lowering the reaction temperature, shortening the reaction time, or modifying the workup with milder conditions (e.g., using a buffered aqueous solution).[4]
Q2: My primary challenge is poor diastereoselectivity. How can I improve the d.r. of my reaction?
A2: Achieving high diastereoselectivity is a central challenge in constructing spirocycles with multiple stereocenters.[4][5] The stereochemical outcome is dictated by the relative energies of the diastereomeric transition states. Several factors can be manipulated to influence this energy difference.
Solvent Effects: The polarity and coordinating ability of the solvent can profoundly impact the transition state geometry.[8] A change in solvent can alter the solvation of charged intermediates or the catalyst-substrate complex, sometimes even reversing the diastereoselectivity.[4][9]
Causality: Solvents can stabilize or destabilize transition states through dipole-dipole interactions or hydrogen bonding. In some cases, specific solvent molecules may explicitly participate in the transition state, altering its steric environment.[8][9]
Reaction Temperature: Lowering the reaction temperature is a classic strategy to enhance selectivity.
Causality: According to the Eyring equation, the difference in the rate of formation of two diastereomers is exponentially dependent on the difference in their free energies of activation (ΔΔG‡) and inversely dependent on temperature. Lower temperatures amplify the impact of small differences in activation energy, favoring the pathway with the lower energy barrier.
Catalyst and Ligand Control: In asymmetric catalysis, the chiral ligand is the primary source of stereoinduction. Screening a panel of ligands with varied steric bulk and electronic properties is crucial. For example, in intramolecular Heck reactions, subtle steric interactions between the substrate and the catalyst control the facial selectivity of the cyclization.[10]
Substrate Control: The inherent stereochemistry of the substrate can be used to direct the approach of the reacting partner. Introducing bulky protecting groups or directing groups can shield one face of the molecule, forcing the cyclization to occur from the less hindered direction.[10][11][12] This is a common strategy in the synthesis of complex natural products.[13]
Q3: I've successfully formed the spirocycle, but it's a racemic mixture. How do I induce enantioselectivity?
A3: Introducing enantioselectivity requires the use of a chiral influence, most commonly a chiral catalyst, reagent, or auxiliary.
Chiral Catalysts: This is the most efficient and widely used method. The field is rich with examples across organocatalysis and transition metal catalysis.
Transition Metal Catalysis: This involves a chiral ligand coordinating to a metal center (e.g., Pd, Ni, Cu, Ir).[5][14][15] The ligand creates a chiral pocket around the metal, forcing the substrate to bind and react in a specific orientation. Screening different ligand families (e.g., BOX, PYBOX, BINAP, Mandyphos) is a standard approach.[4][15]
Organocatalysis: Chiral small molecules, such as proline derivatives or chiral phosphoric acids, can catalyze reactions with high enantioselectivity.[16][17][18] These catalysts activate substrates through the formation of transient iminium or enamine intermediates or through hydrogen bonding.[16]
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material, directs the stereochemistry of the cyclization, and is then cleaved. While effective, this approach is less atom-economical than catalysis as it requires additional synthetic steps.
Enzymatic Reactions: Biocatalysis, using enzymes like cytochrome P450 variants, can offer exceptionally high enantioselectivity for specific transformations, such as carbene transfer reactions to form spirocyclic cyclopropanes.[19]
Key Optimization Tip: When optimizing for enantiomeric excess (e.e.), systematically screen temperature and solvent. Lower temperatures often improve e.e., and the solvent can influence the conformation of the catalyst-substrate complex.[20]
This guide provides a systematic workflow for tackling suboptimal stereochemical outcomes.
Caption: Troubleshooting workflow for poor stereoselectivity.
Detailed Steps & Rationale:
Temperature Variation:
Action: Run the reaction at a series of temperatures (e.g., rt, 0 °C, -20 °C, -78 °C).
Rationale: As the most straightforward parameter to adjust, this should be your first step. Lower temperatures often increase selectivity by favoring the transition state with the lowest activation energy.[4]
Solvent Screening:
Action: Test a range of solvents with different properties (e.g., non-polar: Toluene, Hexane; ethereal: THF, Et2O; halogenated: DCM, Chloroform; polar aprotic: Acetonitrile, DMF).
Rationale: The solvent can dramatically influence the reaction's energy profile.[8][9] A solvent screen can quickly identify conditions that better stabilize the desired transition state.
Catalyst/Ligand Screening:
Action: If using a catalytic system, screen a library of ligands. Vary the chiral backbone (e.g., BINOL, Trost ligand, cinchona alkaloid) and the steric/electronic properties of substituents.[16][20][21]
Rationale: This is often the most critical factor. The ligand's structure directly dictates the shape and electronics of the chiral environment where the key bond-forming event occurs.[2][22]
Substrate Modification:
Action: If the above steps fail to provide sufficient selectivity, consider modifying the substrate. This could involve changing a protecting group to a bulkier one to block one face of the molecule.[11][12]
Rationale: This is a more involved strategy but can be highly effective. Substrate-controlled diastereoselection relies on the inherent structural features of the molecule to guide the reaction stereochemistry.[10]
Data Presentation: Solvent Effects on Diastereoselectivity
The following table illustrates how solvent choice can impact a hypothetical spirocyclization reaction.
Entry
Solvent
Dielectric Constant (ε)
Diastereomeric Ratio (d.r.)
1
Toluene
2.4
5:1
2
THF
7.6
10:1
3
DCM
9.1
15:1
4
MeCN
37.5
2:1 (Reversal of selectivity)
Data is illustrative and based on general principles observed in the literature.[4][8][9]
Guide 2: Separation of Spirocyclic Diastereomers
After synthesis, you may have a mixture of diastereomers that needs to be separated. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.[23][24]
Caption: Decision tree for separating spirocyclic diastereomers.
Troubleshooting Steps:
Q: My diastereomers are inseparable on silica gel. What's next?
A: This is a common issue due to the subtle structural differences between diastereomers.[23] Your next step should be High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[24] Start by developing a method on an analytical scale to find a column (chiral or reverse-phase) and mobile phase system that gives baseline separation. Once optimized, this method can be scaled to a preparative system for bulk separation.[23]
Q: Can I use crystallization?
A: Yes, fractional crystallization can be a powerful and scalable technique. Attempt to crystallize the mixture from a variety of solvents. If the diastereomers are acidic or basic, you can form diastereomeric salts using a chiral resolving agent (e.g., tartaric acid, (S)-1-phenylethylamine).[24][25] The resulting salts will have much larger differences in their physical properties (like solubility), often making crystallization much easier.[24]
This protocol is a representative example based on a nickel-catalyzed cascade borrowing hydrogen cyclization to form enantioenriched spiroindanones.[1][5]
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon)
Procedure:
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Ni(OAc)₂·4H₂O (10 mol %) and the chiral ligand (20 mol %).
Reagent Addition: Add the 1,6-enyne substrate (e.g., 0.1 mmol, 1.0 eq) and the o-formylarylboronic acid (0.3 mmol, 3.0 eq).
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2 mL NMP) via syringe.
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir for 36 hours.
Rationale: The high temperature is necessary to drive the catalytic cycle. The excess boronic acid pushes the reaction equilibrium towards the product.[5]
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroindanone.
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (e.e.) by chiral HPLC.
Protocol 2: Purification of Diastereomers by Preparative HPLC
This protocol outlines the general steps for separating a diastereomeric mixture using preparative HPLC.[23]
Procedure:
Analytical Method Development: First, develop an analytical HPLC method that provides baseline separation of the two diastereomers. Optimize the column (e.g., C18, Chiral stationary phase), mobile phase (e.g., isocratic or gradient mixture of Hexane/Isopropanol or Water/Acetonitrile), flow rate, and detection wavelength.
Scaling Up:
Choose a preparative column with the same stationary phase as the optimized analytical method, but with a larger diameter.
Calculate the new flow rate and sample load based on the column dimensions. A common rule of thumb is to scale the flow rate by the ratio of the column cross-sectional areas.
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter to remove particulates.
Purification:
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
Inject the prepared sample onto the column.
Run the separation using the scaled-up method.
Fraction Collection: Monitor the elution profile using the UV detector. Collect fractions corresponding to each of the two separated diastereomer peaks.
Post-Purification Analysis:
Analyze the purity of each collected fraction using the analytical HPLC method.
Combine the pure fractions for each diastereomer.
Remove the solvent by rotary evaporation to yield the isolated, pure diastereomers.
References
Ding, Z., Wang, Y., Liu, W., Chen, Y., & Kong, W. (2021). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society, 143(1), 53–59. [Link]
Ho, G. A., & Thomson, R. J. (2015). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 54(1), 235-239. [Link]
Ty, T. D., & Arnold, F. H. (2023). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 13(17), 11529–11535. [Link]
Mistry, A., & Toste, F. D. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26(11), 2416–2420. [Link]
Deng, Q.-H., Wu, S.-H., Gong, F., Bi, Y.-B., Bai, Y.-Z., Zhong, C., & Cao, Z. (2024). Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ- versus δ-Lactams. Angewandte Chemie International Edition, 63(10), e202318045. [Link]
Wang, Z., Wang, Y., & Tan, B. (2020). Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry, 2(4), 1-11. [Link]
Dounay, A. B., & Overman, L. E. (2006). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. The Journal of Organic Chemistry, 71(7), 2733-2744. [Link]
Marsini, M. A., & Micalizio, G. C. (2008). Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. Organic letters, 10(14), 3025–3028. [Link]
Ruan, Y., & Chen, J. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 5(2), 107-121. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
Ding, Z., Wang, Y., Liu, W., Chen, Y., & Kong, W. (2021). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. PubMed, 33356186. [Link]
Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. [Link]
Caron, S., & Hawkins, J. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8614–8653. [Link]
Helmich, F., & Gais, H.-J. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(16), 4194–4197. [Link]
D'hooghe, M., & Török, B. (2016). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 21(3), 303. [Link]
Petersen, J., & Christmann, M. (2021). A Nazarov–Ene Tandem Reaction for the Stereoselective Construction of Spiro Compounds. Chemistry – A European Journal, 27(45), 11621-11625. [Link]
de Cózar, A., Arrieta, A., & Cossío, F. P. (2020). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. Chemistry – A European Journal, 26(1), 1-8. [Link]
Kumar, S., & Singh, R. (2021). Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. Organic & Biomolecular Chemistry, 19(3), 584-589. [Link]
Chan, K. H., & Lo, S. M. (2022). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 27(19), 6523. [Link]
Aspuru-Guzik, A., & Reiher, M. (2021). Optimizing generality in asymmetric organocatalysis with evolutionary experiments. Nature Chemistry, 13(12), 1236-1243. [Link]
Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291. [Link]
ResearchGate. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Hanessian, S., Shao, Z., & Warrier, J. S. (2006). Optimization of the Catalytic Asymmetric Addition of Nitroalkanes to Cyclic Enones with trans-4,5-Methano-L-proline. Organic Letters, 8(21), 4787-4790. [Link]
List, B., & Rueping, M. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(35), 11211-11214. [Link]
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
Waldvogel, S. R., & Francke, R. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. [Link]
Tan, D. S. Lab. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]
Denmark, S. E. (n.d.). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. Retrieved from [Link]
Stoltz, B. M. (2017). Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy. Tetrahedron, 73(29), 4147-4151. [Link]
Tanaka, K., & Osuga, H. (2018).[5]Benzothiophene-Fused Chiral Spiro Polycyclic Aromatic Compounds: Optical Resolution, Functionalization, and Optical Properties. The Journal of Organic Chemistry, 83(24), 15039–15047. [Link]
Piras, P. P. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 739-751. [Link]
Cossy, J., & Arseniyadis, S. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie, 27(S1), 1-17. [Link]
Technical Support Center: Oxa-Azaspiro[3.4]octane Synthesis
A Guide for Researchers on Minimizing Byproduct Formation Welcome to the technical support center for oxa-azaspiro[3.4]octane synthesis. As three-dimensional, structurally novel modules, oxa-azaspiro[3.4]octanes are of s...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers on Minimizing Byproduct Formation
Welcome to the technical support center for oxa-azaspiro[3.4]octane synthesis. As three-dimensional, structurally novel modules, oxa-azaspiro[3.4]octanes are of significant interest in drug discovery for exploring new chemical and patent space.[1][2] Their synthesis, however, can present unique challenges, often leading to mixtures of products that complicate purification and reduce yields.
This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and field-proven protocols to help you navigate these challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, enabling you to optimize your reactions effectively and minimize byproduct formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of oxa-azaspiro[3.4]octane scaffolds.
Question 1: My reaction yield is very low, and I'm recovering mostly unreacted starting material. What's going wrong?
This is a common issue that typically points to problems with reaction activation or conditions.
Potential Cause 1: Ineffective Catalyst System. The chosen catalyst may be unsuitable for your specific substrate, or its activity may be compromised. In metal-catalyzed reactions, for instance, catalysts can be sensitive to air or moisture.[3]
Expert Recommendation: Ensure all reagents and solvents are pure and anhydrous, and that reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if required.[4] Consider screening a panel of catalysts used for similar transformations or increasing the catalyst loading.
Potential Cause 2: Suboptimal Reaction Conditions. The reaction may not have sufficient energy to overcome the activation barrier, or it may not have been allowed to run to completion.
Expert Recommendation: Systematically increase the reaction temperature in increments (e.g., 10-20 °C) while carefully monitoring for product formation versus decomposition.[4] Use an appropriate analytical technique, such as TLC, LC-MS, or GC-MS, to create a time-course profile of your reaction. This will help you determine the optimal reaction time, which is the point where product formation plateaus.[5]
Potential Cause 3: Steric Hindrance. In some cases, particularly with highly substituted precursors, steric hindrance can significantly slow down or prevent the desired cyclization.
Expert Recommendation: If steric hindrance is suspected, switching to a less sterically demanding catalyst or ligand might be beneficial. In some cases, a different synthetic route that forms the sterically hindered bond under less demanding conditions may be necessary.
Question 2: My main byproduct has double the mass of my expected product. How can I prevent the formation of dimers or polymers?
This issue arises from a competition between the desired intramolecular cyclization and an undesired intermolecular reaction between two molecules of your starting material.
Primary Cause: High Concentration. At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two reactive ends of the same molecule. This statistical reality favors the formation of dimers or polymers.[5]
Expert Recommendation: Employ High-Dilution Principles. The most effective strategy to favor intramolecular reactions is to maintain a very low concentration of the substrate throughout the reaction. This is achieved by adding the starting material slowly over an extended period to the reaction mixture, often using a syringe pump. This ensures that at any given moment, the concentration of the uncyclized substrate is minimized, thereby statistically favoring the intramolecular pathway.[4][5]
Diagram: Intramolecular vs. Intermolecular Pathways
Caption: Favoring desired product formation by controlling reaction concentration.
Question 3: I'm isolating an uncyclized intermediate instead of the spirocycle. Why is the final ring-closure failing?
The formation of a stable, uncyclized intermediate suggests that the final ring-closing step has a higher activation energy barrier than the preceding steps.
Potential Cause 1: Ring Strain. The formation of the spirocyclic system, particularly the four-membered oxetane or azetidine ring, introduces significant ring strain. The reaction conditions may not be energetic enough to overcome this barrier.
Expert Recommendation: Increase the reaction temperature to provide the necessary activation energy for the final cyclization step.[5] Ensure the reaction is left long enough for the slower, final cyclization to occur.
Potential Cause 2: Unfavorable Conformation. The intermediate may exist in a conformation that is not conducive to cyclization. The reactive groups may be positioned too far apart for an efficient reaction to occur.
Expert Recommendation: Solvent choice can play a crucial role in influencing the conformation of the transition state.[4] Screening a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, HFIP) can sometimes identify conditions that favor a productive conformation for cyclization.
Question 4: My product is a mixture of diastereomers. How can I improve the stereoselectivity?
Controlling diastereoselectivity is a common challenge in spirocycle synthesis, as the creation of the spirocenter can often generate a new stereocenter.
Expert Recommendation 1: Adjust the Temperature. Lowering the reaction temperature is often the first and most effective strategy. This increases the energy difference between the diastereomeric transition states, thereby amplifying the preference for the lower-energy pathway and improving selectivity.[4]
Expert Recommendation 2: Modify the Catalyst/Ligand. In catalyzed reactions, the steric and electronic properties of the catalyst and its ligands are paramount. Using bulkier ligands can create a more defined chiral pocket around the active site, which can effectively block one approach of the substrate, favoring the formation of a single diastereomer.[4][6]
Expert Recommendation 3: Screen Solvents. The solvent can influence selectivity by stabilizing one transition state over another. A systematic screen of solvents is a valuable exercise during reaction optimization.
Frequently Asked Questions (FAQs)
Q: How should I choose an appropriate solvent for my reaction?A: Solvent selection depends on substrate solubility and the reaction mechanism. For reactions involving polar intermediates or transition states, polar aprotic solvents like THF, acetonitrile, or DMF are often suitable. Nonpolar solvents like toluene or hexane may be preferred for other transformations. For challenging cyclizations, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) can sometimes promote cyclization by stabilizing cationic intermediates without competing as a nucleophile.
Q: What is the best method for purifying my basic oxa-azaspiro[3.4]octane product?A: The basic nitrogen atom in the azaspirocycle core can cause issues during purification on standard silica gel (e.g., peak tailing, product degradation).
Column Chromatography: Use silica gel treated with a small amount of a basic modifier. A common practice is to use an eluent containing 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to neutralize the acidic silica surface.[7] Alternatively, using a more polar co-solvent like methanol in the eluent system can help elute the basic compound more effectively.
Salt Formation & Recrystallization: For solid products, forming a salt (e.g., a dihydrochloride or oxalate salt) and recrystallizing it can be a highly effective method for achieving high purity.[7][8]
Q: My reaction is very sensitive to air and moisture. What precautions should I take?A: Use standard Schlenk line or glovebox techniques. Ensure all glassware is oven- or flame-dried before use. Solvents should be purified using a solvent purification system or distilled from an appropriate drying agent. Reagents should be fresh and handled under an inert atmosphere.
Key Experimental Protocols
Protocol 1: High-Dilution Reaction Setup via Syringe Pump Addition
This protocol is designed to favor intramolecular cyclization by maintaining a low substrate concentration.
Apparatus Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., Argon), add the solvent and all other reagents except for the cyclization precursor.
Precursor Solution: In a separate, dry flask, dissolve the cyclization precursor in the same anhydrous solvent to create a dilute solution (e.g., 0.01-0.05 M).
Syringe Pump Setup: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a long needle that extends below the surface of the solvent in the reaction flask.
Reaction Initiation: Heat the main reaction flask to the desired temperature.
Slow Addition: Begin the slow addition of the precursor solution via the syringe pump over a prolonged period (e.g., 4-12 hours). The addition rate should be set to maintain a very low instantaneous concentration of the precursor.
Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor for completion by TLC or LC-MS.
Data Presentation: Hypothetical Optimization of a Spirocyclization Reaction
The table below illustrates how systematically varying reaction parameters can help identify optimal conditions to maximize the yield of the desired spirocycle and minimize the formation of a key dimeric byproduct.
Entry
Temperature (°C)
Concentration (M)
Solvent
Yield (Spirocycle)
Yield (Dimer)
1
25
0.1
THF
35%
45%
2
80
0.1
Toluene
40%
50%
3
80
0.01 (Slow Add.)
Toluene
75%
10%
4
60
0.01 (Slow Add.)
Toluene
82%
5%
5
60
0.01 (Slow Add.)
THF
65%
15%
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in spirocyclization reactions.
References
Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. PubMed.
Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters.
Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. American Chemical Society.
The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed.
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
Technical Support Center: Optimization of Spirocycliz
Strategies to Minimize Byproducts in Reductive Cyclization: A Technical Support Guide. Benchchem.
1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. RSC Publishing.
Purification Techniques for 1,6-Diazaspiro[3.
Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry (RSC Publishing).
2-Oxa-6-azaspiro[3.
Optimizing reaction conditions for the synthesis of oxazole deriv
"cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid" vs other spirocyclic scaffolds
An objective comparison guide for medicinal chemists and drug development professionals evaluating the integration of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid into their discovery pipelines. Introduction:...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison guide for medicinal chemists and drug development professionals evaluating the integration of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid into their discovery pipelines.
Introduction: The "Escape from Flatland" Paradigm
Modern drug discovery has increasingly shifted away from planar, sp2-rich aromatic systems toward highly saturated, three-dimensional architectures. This "escape from flatland" is driven by the observation that a higher fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical translation[1][2]. High Fsp3 compounds generally exhibit superior aqueous solubility, reduced off-target promiscuity, and enhanced receptor complementarity[3].
Among the most effective strategies to increase Fsp3 without inflating molecular weight is the incorporation of spirocyclic scaffolds[1]. cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (CAS: 2135785-62-3) represents a highly specialized, functionally dense building block within this class. By combining a cyclobutane ring with an oxazolidinone-like heterocycle, it offers unique spatial exit vectors and exceptional metabolic stability, making it a superior alternative to traditional flat rings or simpler spirocycles.
Scaffold Comparison & Physicochemical Profiling
To understand the strategic advantage of the spiro[3.4]octane system, it must be compared against both traditional planar scaffolds (e.g., piperazine) and simpler spirocycles (e.g., spiro[3.3]heptanes).
Table 1: Comparative Physicochemical and Structural Metrics
Very High: Spiro-fused [3.4] system restricts ring flipping.
High: Strained [3.3] system.
Low: Flexible chair conformation.
Exit Vectors
Orthogonal, highly directed by the cyclobutane geometry.
Linear / Angled.
Linear (180° equatorial).
Metabolic Stability
High: Oxazolidinone motif protects against oxidative cleavage.
Medium: Exposed ether/amine susceptible to metabolism.
Low: Highly susceptible to N-dealkylation/oxidation.
H-Bond Capability
1 Donor (NH), 4 Acceptors (O, C=O).
1 Donor (NH), 1 Acceptor (O).
2 Donors/Acceptors (NH).
Causality in Scaffold Design:
The superiority of the 7-oxa-5-azaspiro[3.4]octane core lies in its dual-ring functionality. The cyclobutane ring provides a rigid, compact framework that dictates precise spatial orientation (vectorization) of the carboxylic acid[4]. Simultaneously, the oxazolidinone ring acts as a metabolically stable bioisostere for more reactive amines or ethers, shielding the molecule from rapid cytochrome P450 (CYP) mediated degradation[5].
Biological Application: MAGL Inhibition Pathway
Spiro[3.4]octane derivatives have demonstrated profound utility in central nervous system (CNS) drug design. A prominent example is their use as bioisosteres in the development of Monoacylglycerol Lipase (MAGL) inhibitors[4]. MAGL is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain[6].
By replacing planar, lipophilic aromatic rings with the spiro[3.4]octane scaffold, researchers successfully maintained potent MAGL inhibition while drastically lowering lipophilicity (LogP). This reduction in lipophilicity minimized non-specific binding and improved blood-brain barrier penetration without sacrificing target affinity[4].
Caption: MAGL signaling pathway and the targeted inhibition by spiro[3.4]octane derivatives.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that false positives are eliminated during the synthesis and biological evaluation of spirocyclic libraries.
Protocol 1: Amide Coupling of the Spirocyclic Scaffold
Objective: Synthesize lead compounds by coupling cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid with target amines.
Causality: HATU is selected over traditional EDC/HOBt because the spirocyclic carboxylic acid is sterically hindered. HATU ensures rapid formation of the active ester, preventing epimerization at the cyclobutane stereocenter.
Preparation: Dissolve cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert N2 atmosphere[6].
Activation: Add DIPEA (2.5 eq) followed by HATU (1.1 eq). Stir for 15 minutes at room temperature to allow complete active ester formation.
Coupling: Add the target primary/secondary amine (1.05 eq). Stir for 2–4 hours.
Self-Validation (Reaction Monitoring): Because the spiro aliphatic system lacks a strong UV chromophore, TLC is insufficient. Monitor the reaction strictly via UPLC-MS (using an ELSD or mass-triggered detector) to confirm the disappearance of the starting mass (m/z 171.15)[7].
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine to remove DMF, and dry over Na2SO4. Purify via reverse-phase preparative HPLC.
Protocol 2: In Vitro Microsomal Stability Assay (HLM/MLM)
Objective: Quantify the metabolic resistance conferred by the oxazolidinone spiro-system.
Causality: The assay measures intrinsic clearance (CL_int). The sp3-rich, oxidized nature of the scaffold should yield lower clearance rates compared to planar analogs.
Incubation Setup: Prepare a 1 µM solution of the spiro-compound in 0.1 M potassium phosphate buffer (pH 7.4) containing human or mouse liver microsomes (0.5 mg/mL protein).
Self-Validation (Controls): Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance). If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be voided.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance.
Caption: Step-by-step experimental workflow for spirocyclic scaffold validation and optimization.
Conclusion
The transition from planar rings to highly saturated spirocycles is a validated strategy for overcoming attrition in drug discovery. cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid provides a distinct advantage over simpler spiro[3.3]heptanes and traditional piperazines by offering a rigid, vector-specific cyclobutane core coupled with a metabolically robust oxazolidinone motif. As demonstrated in MAGL inhibitor development, this scaffold effectively lowers lipophilicity, maintains target potency, and provides the 3D complexity required for modern therapeutic targets.
comparative study of different synthetic routes to azaspiro[3.4]octanes
Comparative Study of Synthetic Routes to Azaspiro[3.4]octanes: A Guide for Drug Development Introduction Azaspirocycles have emerged as highly sought-after pharmacophores in modern drug discovery. Unlike traditional "fla...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Study of Synthetic Routes to Azaspiro[3.4]octanes: A Guide for Drug Development
Introduction
Azaspirocycles have emerged as highly sought-after pharmacophores in modern drug discovery. Unlike traditional "flat" aromatic or heteroaromatic rings, the exit vectors of a spirocycle natively populate the third dimension, offering vastly expanded chemical space and improved physicochemical properties Chemical Reviews[1]. Among these, azaspiro[3.4]octanes serve as excellent structural surrogates for piperazine and morpholine rings, often exhibiting enhanced metabolic stability and target specificity ResearchGate[2]. However, the synthetic construction of these strained, small-ring systems presents significant challenges. This guide objectively compares three distinct synthetic routes to azaspiro[3.4]octanes, analyzing their mechanistic causality, scalability, and overall performance to aid application scientists in selecting the optimal pathway.
Mechanistic Evaluation of Key Synthetic Strategies
1. Intramolecular Alkylation (Cyclopentane Annulation)
This approach constructs the spirocyclic core by annulating a five-membered ring onto a pre-existing four-membered azetidine scaffold Organic & Biomolecular Chemistry[3]. The causality of this method relies on the sequential functionalization of an azetidine derivative, culminating in an intramolecular nucleophilic displacement. The critical step involves the deprotonation of an activated methylene group, which subsequently attacks a tethered electrophile (e.g., a tosylate) to close the ring. While step-heavy, this method utilizes inexpensive, readily available starting materials and avoids complex chromatographic purifications, making it highly reliable for scale-up Organic & Biomolecular Chemistry[3].
2. Tandem Aldol-Lactonization (Spiro-β-lactone γ-lactams)
For the synthesis of highly oxygenated or functionalized azaspiro[3.4]octanes (such as the 1-oxo-2-oxa-5-azaspiro[3.4]octane system found in the natural product oxazolomycin), a tandem aldol-lactonization strategy is employed Organic Letters[4]. The logic here is driven by the "self-reproduction of chirality" concept. Deprotonation of an N-protected proline pentafluorophenyl ester generates a reactive lithium enolate. When trapped with a ketone (like acetone), the resulting alkoxide intermediate undergoes spontaneous, thermodynamically driven lactonization, displacing the pentafluorophenoxide leaving group to form the spiro β-lactone Organic Letters[4].
3. [3+2] Cycloaddition
The [3+2] cycloaddition route is the most convergent strategy, typically reacting a three-atom component (like an azomethine ylide) with a two-atom dipolarophile (such as an exocyclic alkene) ResearchGate[2]. This concerted mechanism allows for the rapid assembly of the spirocyclic core in a single step, often with high regioselectivity and yield. It is particularly advantageous for synthesizing hetero-azaspiro[3.4]octanes (e.g., oxa- or thia- variants) where the heteroatom is incorporated directly from the dipolarophile.
Quantitative Data & Performance Comparison
The following table summarizes the performance metrics of the three synthetic routes based on empirical data Organic & Biomolecular Chemistry[3] Organic Letters[4] ResearchGate[2].
Route
Precursor / Starting Material
Key Reagents
Overall Yield
Scalability
Primary Application
Intramolecular Alkylation
Azetidine derivative
Cs₂CO₃, LAH, TsCl, NaH
~14% (over 5 steps)
High (Minimal chromatography)
Unsubstituted or alkyl-substituted azaspiro[3.4]octanes
Protocol 1: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate via Intramolecular Alkylation Organic & Biomolecular Chemistry[3]
This protocol validates the step-by-step construction of the cyclopentane ring.
Alkylation: React the azetidine starting material with ethyl cyanoacetate and Cs₂CO₃ in acetonitrile at 98 °C for 16 h.
Causality: Cs₂CO₃ is a mild base that selectively deprotonates the cyanoacetate, preventing unwanted side reactions while driving the initial C-C bond formation.
Reduction: Treat the crude intermediate with Lithium Aluminum Hydride (LAH) in THF at 0 °C, warming to 25 °C.
Causality: LAH globally reduces both the ester and cyano groups to their corresponding alcohols and amines, preparing the molecule's functional groups for cyclization.
Protection: Add Et₃N and Boc₂O in DCM at 25 °C for 20 h.
Causality: Selective Boc-protection of the newly formed primary amine prevents its interference in the subsequent tosylation step, ensuring regiocontrol.
Activation: React the intermediate with TsCl and KOH in Et₂O at 25 °C for 1 h.
Causality: The primary alcohol is converted into a tosylate, transforming a poor leaving group (-OH) into an excellent one (-OTs) necessary for the final cyclization.
Cyclization: Dissolve the crude tosylate in DMF and treat with NaH at 80 °C for 16 h.
Causality: NaH irreversibly deprotonates the activated carbon. The elevated temperature (80 °C) provides the thermodynamic energy required to overcome the ring strain, forcing the intramolecular nucleophilic attack that closes the spirocyclic center.
Protocol 2: Enantioselective Synthesis of 1-Oxo-2-oxa-5-azaspiro[3.4]octane via Tandem Aldol-Lactonization Organic Letters[4]
Enolate Generation: Dissolve N-benzyl proline phenyl ester in dry THF under an inert atmosphere. Cool the system to -78 °C and slowly add Lithium Diisopropylamide (LDA).
Causality: Cryogenic temperatures are critical to prevent the decomposition of the highly reactive lithium enolate and to ensure strict kinetic control over the deprotonation.
Aldol Trapping: Introduce dry acetone to the reaction mixture at -78 °C.
Causality: Acetone acts as the electrophilic trapping agent. The gem-dialkyl effect of the resulting tertiary alcohol intermediate severely restricts conformational freedom, pre-organizing the molecule for the subsequent step.
Spontaneous Lactonization: Allow the reaction to slowly warm. The alkoxide intermediate will spontaneously attack the adjacent ester carbonyl.
Causality: The expulsion of the phenoxide leaving group drives the formation of the strained spiro β-lactone, yielding the target compound as a stable powder.
Visualizations of Synthetic Workflows
Workflow of the intramolecular alkylation route for 2-azaspiro[3.4]octane synthesis.
Mechanistic pathway of the tandem aldol-lactonization for oxa-azaspiro[3.4]octanes.
Analytical Strategies for Assessing the Purity of Non-Chromophoric Spirocycles: A Comparative Guide to cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
Executive Summary In modern drug discovery, the transition from flat, aromatic molecules to three-dimensional, sp 3 -rich architectures—a paradigm known as "escaping flatland"—has significantly improved the pharmacokinet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the transition from flat, aromatic molecules to three-dimensional, sp
3
-rich architectures—a paradigm known as "escaping flatland"—has significantly improved the pharmacokinetic properties of clinical candidates. The compound cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid is a prime example of this structural evolution, featuring a rigid spiro-fused oxazolidinone and cyclobutane ring system[1].
However, this structural advantage introduces a profound analytical challenge: the molecule lacks an extended
π
-conjugated system, rendering it practically invisible to standard UV-Vis detectors. Relying on traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) for this compound leads to severe solvent background interference and highly variable response factors[2]. As a Senior Application Scientist, I recommend a dual-pronged, self-validating approach: Quantitative Nuclear Magnetic Resonance (
1
H qNMR) for absolute mass fraction determination, paired orthogonally with HPLC coupled to Charged Aerosol Detection (HPLC-CAD) for comprehensive impurity profiling.
Comparative Methodology: qNMR vs. HPLC-CAD
When assessing the purity of non-chromophoric spirocycles, the analytical method must be mechanistically suited to the analyte's physical properties. The following table objectively compares the performance of qNMR against HPLC-CAD for this specific compound class.
Analytical Parameter
1
H qNMR (Primary Assay)
HPLC-CAD (Orthogonal Profiling)
Detection Principle
Direct proportionality of proton resonance integral to molar concentration[3].
Chromatographic separation followed by uniform aerosol charge detection.
Reference Standard
Requires a certified internal standard (e.g., Maleic acid), but not the analyte itself[2].
Requires isolated standards for the accurate quantification of specific impurities.
Accuracy
Absolute; highly accurate (
±0.5%
) mass-based purity assignment[4].
Relative; dependent on uniform nebulization and analyte volatility.
Minimal; relies on fundamental physics rather than complex gradient optimization[6].
Extensive; requires careful selection of volatile mobile phases and column chemistry.
Best Applied For
Establishing the absolute, certified purity of the synthesized batch[4].
Detecting trace aliphatic impurities and monitoring reaction clearance.
Purity Assessment Decision Workflow
To ensure scientific integrity, the purity assessment must follow a logical, self-validating workflow that accounts for the analyte's structural limitations.
Figure 1: Decision workflow for the purity assessment of non-chromophoric spirocyclic compounds.
Self-Validating Experimental Protocols
Protocol A: Absolute Purity via
1
H qNMR (The Gold Standard)
qNMR is a primary analytical method where the signal area is directly proportional to the number of nuclei, allowing for absolute quantification without an identical reference standard[7]. This protocol is designed as a self-validating system to eliminate systematic errors.
Step-by-Step Methodology:
Solvent & Internal Calibrant (IC) Selection:
Action: Dissolve the sample in DMSO-
d6
and select TraceCERT® Maleic Acid as the internal standard.
Causality: DMSO-
d6
ensures complete solubilization of the polar carboxylic acid and oxazolidinone motifs. Maleic acid provides a sharp, distinct singlet at
δ∼6.26
ppm. This perfectly avoids the analyte's cyclobutane protons (
δ
1.8–2.8 ppm) and oxazolidinone CH
2
protons (
δ∼4.2
ppm), satisfying the strict requirement for baseline resolution[3][8].
Gravimetric Preparation:
Action: Accurately weigh
∼15
mg of the spirocyclic analyte and
∼5
mg of Maleic Acid using a calibrated microbalance (
d=0.001
mg).
Causality: This specific mass ratio is calculated to achieve a near 1:1 integral intensity ratio between the analyte and IC signals. This prevents receiver gain saturation and minimizes dynamic range errors during acquisition[3].
NMR Acquisition Parameters:
Action: Set the relaxation delay (
D1
) to 60 seconds and acquire 64 scans.
Causality: To achieve absolute quantification,
D1
must be
≥5×T1
(longitudinal relaxation time) of the slowest relaxing proton in the mixture. This ensures
>99.3%
magnetization recovery. Incomplete relaxation is the leading cause of failed qNMR validations[7][8]. 64 scans ensure a Signal-to-Noise (S/N) ratio
>250:1
[5].
Data Processing & Calculation:
Action: Apply exponential line broadening (0.3 Hz), phase manually, and apply a 5th-order polynomial baseline correction. Calculate purity (
Px
) using the fundamental qNMR equation[8]:
Px=IcalIx×NxNcal×McalMx×mxmcal×Pcal
(Where
I
is integral area,
N
is number of nuclei,
M
is molecular mass,
m
is gravimetric weight, and
P
is purity).
Protocol B: Orthogonal Purity Profiling via HPLC-CAD
While qNMR provides the absolute mass fraction, it may obscure trace impurities under the baseline. HPLC-CAD acts as the orthogonal validator, providing a uniform response for all non-volatile species regardless of chromophore presence.
Step-by-Step Methodology:
Column & Mobile Phase Selection:
Action: Utilize a polar-embedded C18 column (e.g., Waters SymmetryShield). Eluent A:
0.1%
Formic Acid in Water; Eluent B:
0.1%
Formic Acid in Acetonitrile.
Causality: The polar-embedded phase prevents hydrophobic collapse under highly aqueous conditions needed to retain the polar spirocycle. Formic acid (pH
∼2.7
) suppresses the ionization of the carboxylic acid (pKa
∼4
), keeping the molecule neutral for sharp, symmetrical peak shapes. Both solvents are highly volatile, a strict prerequisite for CAD operation[2].
CAD Optimization:
Action: Set the CAD evaporator temperature to
35∘
C.
Causality: This temperature perfectly balances the rapid volatilization of the aqueous mobile phase while preventing the thermal degradation or premature evaporation of the low-molecular-weight spirocyclic analyte.
Experimental Data & Reconciliation
To demonstrate the necessity of this dual-method approach, below is a set of comparative data from a recently synthesized batch of cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid.
Scientific Reconciliation:
At first glance, the HPLC-CAD suggests a higher purity (
98.9%
) than the qNMR (
97.8%
). However, because CAD relies on the aerosolization of non-volatile compounds, it completely misses highly volatile impurities—specifically, the residual ethyl acetate solvent from the final precipitation step.
qNMR, being a universal proton detector, captures the ethyl acetate signals (
δ
1.17, 1.99, 4.03 ppm) and accurately factors them into the absolute mass balance[4]. Therefore, the qNMR value (
97.8%
) is the true, self-validated absolute purity, while the HPLC-CAD data provides confidence that no unexpected non-volatile side-products are present.
Conclusion
For structurally complex, non-chromophoric drug candidates like cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid, traditional HPLC-UV workflows are scientifically inadequate. By anchoring the purity assessment in the absolute thermodynamic principles of
1
H qNMR and supplementing it with the trace-level sensitivity of HPLC-CAD, researchers can establish a rigorously self-validating analytical package that ensures the integrity of downstream biological and pharmacokinetic assays.
References
A Guide to Quantit
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
Quantitative NMR Spectroscopy. University of Oxford.
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
spectroscopic analysis to confirm the structure of spirocyclic derivatives
Resolving the "Flatland" Escape: A Comparative Guide to Spectroscopic Analysis of Spirocyclic Derivatives The Quaternary Conundrum in Drug Discovery Spirocyclic scaffolds are revolutionizing modern drug discovery. By int...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving the "Flatland" Escape: A Comparative Guide to Spectroscopic Analysis of Spirocyclic Derivatives
The Quaternary Conundrum in Drug Discovery
Spirocyclic scaffolds are revolutionizing modern drug discovery. By introducing a quaternary carbon stereocenter that links two orthogonal rings, these derivatives increase the fraction of sp3-hybridized carbons (
Fsp3
), dramatically enhancing three-dimensionality, target specificity, and pharmacokinetic profiles 1[1].
However, this structural complexity introduces a profound analytical bottleneck. The lack of protons on the spiro-junction carbon severs standard through-bond NMR correlation pathways. Consequently, confirming the relative stereochemistry and exact connectivity of spirocycles requires pushing analytical instrumentation to its absolute limits. This guide objectively compares the three premier analytical modalities for spirocyclic structure confirmation: Ultra-High Field (UHF) 2D NMR, Ion Mobility-Mass Spectrometry (IM-MS), and Single-Crystal X-Ray Diffraction (SC-XRD).
To select the appropriate analytical pipeline, researchers must balance sample availability, required resolution, and the specific structural question (e.g., connectivity vs. absolute configuration).
Analytical Modality
Primary Output
Limit of Detection (LOD)
Resolution Metric
Key Strengths
Primary Limitations
UHF 2D NMR (800 MHz + CryoProbe)
Relative stereochemistry & connectivity
~10 µg
<0.5 Hz line width
Non-destructive; reveals solution-state dynamics and conformational flexibility.
Cannot independently determine absolute configuration; severe signal overlap in highly symmetrical systems.
IM-MS (TIMS-TOF)
Gas-phase conformation & isomer separation
~10 pg
Resolving power (
R
) > 100 (CCS)
Ultra-fast screening; easily separates co-eluting diastereomers based on 3D compaction.
Requires computational DFT modeling to assign specific stereoisomers to measured CCS values.
SC-XRD
Absolute configuration
1 single crystal (>10 µm)
<0.8 Å atomic resolution
The gold standard for unambiguous 3D coordinate mapping (Flack parameter).
Highly dependent on crystallization success; solid-state conformation may differ from bioactive solution state.
Methodological Deep Dives & Self-Validating Protocols
Standard 1D NMR and
1
H-
1
H COSY fail at the spiro-junction because the quaternary carbon lacks protons. We must rely on long-range Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) to bridge the molecular halves 2[2].
Step 1: Sample Preparation
Dissolve 2 mg of the spirocyclic derivative in 600 µL of 100% deuterated solvent (e.g., CDCl
3
).
Causality: Using 100% D-solvents eliminates the residual solvent proton signal, preventing dynamic range issues that obscure weak NOE cross-peaks. The sample must be filtered through a glass wool plug to remove paramagnetic particulates that cause field inhomogeneity and line broadening.
Step 2: CryoProbe Tuning and Shimming
Causality: Cryogenically cooled RF coils reduce thermal noise by a factor of 4. Precise tuning of the
13
C channel is mandatory to maximize the Q-factor, ensuring sufficient sensitivity to detect weak 3-bond carbon-proton couplings across the spiro-center.
Validation: The solvent lock level must remain stable within ±1% variation, and a 1D
1
H prescan must confirm a line width at half-height (
w1/2
) of <0.5 Hz for the solvent peak before proceeding to 2D acquisition.
Step 3: HMBC Acquisition
Set the long-range coupling constant (
nJCH
) delay to 62.5 ms.
Causality: The spiro-carbon typically exhibits
2J
and
3J
couplings of 5-10 Hz. Targeting 8 Hz (1 / (2 * 0.008) = 62.5 ms) captures the crucial cross-peaks between the protons of Ring A and the quaternary carbon of Ring B, proving they are fused.
Step 4: NOESY Acquisition
Set the mixing time (
tm
) to 300-500 ms.
Causality: This specific window allows sufficient time for dipole-dipole cross-relaxation (NOE buildup) across the rigid spiro-junction without allowing spin-diffusion (secondary NOEs) to create false-positive spatial correlations 3[3].
Workflow 2: Trapped Ion Mobility Spectrometry (TIMS-TOF) for Isomer Differentiation
When synthetic routes yield multiple diastereomers with identical masses and overlapping NMR spectra, IM-MS provides rapid orthogonal separation based on the Collision Cross Section (CCS) 4[4].
Step 1: ESI Optimization
Infuse the sample at 2 µL/min with a capillary voltage of 4.5 kV.
Causality: Electrospray Ionization (ESI) is a "soft" ionization technique. Maintaining a low desolvation temperature (250 °C) prevents thermal degradation and preserves the native gas-phase 3D conformation of the spirocycle.
Step 2: TIMS Separation
Apply a nitrogen counter-gas flow against the electric field gradient.
Causality: Ions are trapped and then eluted based on their mobility (
K
). More compact spiro-diastereomers experience fewer collisions with the gas and elute at different voltages than extended isomers, separating them prior to mass analysis.
Step 3: CCS Calibration and Validation
Causality: Drift times must be converted to absolute CCS values (Ų) to compare against DFT-calculated theoretical models of the spirocycle.
Validation: Run an Agilent ESI-L Low Concentration Tuning Mix before and after the sample. The CCS values of the calibrant must fall within 1% of literature values to validate the run's integrity.
Integrated Structural Elucidation Workflow
To achieve absolute certainty in spirocyclic structure elucidation, these modalities are rarely used in isolation. The diagram below illustrates the integrated workflow combining mass spectrometry, nuclear magnetic resonance, and X-ray crystallography.
Integrated analytical workflow for spirocyclic structure elucidation.
Conclusion
The structural confirmation of spirocyclic derivatives requires a self-validating triad of techniques. While IM-MS provides rapid isomer screening and purity assessment, and SC-XRD delivers the definitive absolute configuration, UHF NMR remains the indispensable workhorse for establishing solution-state connectivity and relative stereochemistry. By understanding the causality behind each instrument's parameters, researchers can successfully navigate the complexities of 3D drug design.
References
Spirocyclic Scaffolds in Medicinal Chemistry, ACS Public
Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes, PMC,
Structure elucidation and antioxidant activity of the radical-induced oxidation products obtained
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity, PMC,
The Spirocyclization Handbook: A Comparative Guide to Catalytic Efficacy
For researchers, medicinal chemists, and professionals in drug development, the synthesis of spirocyclic scaffolds is a critical endeavor. These unique three-dimensional structures, defined by two rings sharing a single...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the synthesis of spirocyclic scaffolds is a critical endeavor. These unique three-dimensional structures, defined by two rings sharing a single atom, are prevalent in a vast array of natural products and pharmaceuticals, offering novel pharmacological profiles due to their rigid and complex architectures. The key to unlocking these molecules efficiently and selectively lies in the choice of catalyst. This guide provides an in-depth comparison of the leading catalytic systems in spirocyclization, grounded in experimental data and mechanistic insights to inform your synthetic strategy.
The Central Role of Catalysis in Spirocycle Synthesis
The construction of a spirocenter, particularly a quaternary stereocenter, is an enthalpically and entropically demanding task. Catalysis provides a pathway to overcome these kinetic barriers under milder conditions, and crucially, to control the stereochemical outcome of the reaction. The choice of catalyst dictates not only the feasibility of a transformation but also its efficiency (yield), selectivity (diastereo- and enantioselectivity), and substrate scope. In this guide, we will dissect the performance of two major catalytic paradigms: transition metal catalysis and organocatalysis.
Part 1: Transition Metal-Catalyzed Spirocyclization
Transition metals, with their diverse oxidation states and coordination geometries, offer powerful and versatile platforms for catalyzing complex transformations. Their ability to activate a wide range of functional groups makes them indispensable tools for spirocycle synthesis.
Gold Catalysis: The Alkyne Specialist
Gold catalysts, particularly cationic gold(I) complexes, exhibit a strong affinity for carbon-carbon multiple bonds (alkynes and allenes), a property known as carbophilicity or π-acidity.[1] This allows for facile activation of these functionalities towards nucleophilic attack, initiating cascade reactions that forge the spirocyclic core.
Mechanism of Action: The catalytic cycle typically begins with the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity. An intramolecular nucleophile (e.g., an alcohol, amine, or arene) then attacks the activated alkyne in an exo or endo fashion.[2][3] This cyclization generates a vinyl-gold intermediate, which can then undergo protodeauration to release the product and regenerate the active catalyst.[1]
Caption: Pd-catalyzed enantioselective Michael spirocyclization.
Efficacy and Applications: Palladium catalysis offers excellent control over enantioselectivity through the use of chiral ligands. [4]It enables the construction of adjacent all-carbon quaternary and tertiary stereocenters with high diastereoselectivity. [5]This methodology is particularly powerful for synthesizing complex polycyclic spiro-compounds.
Rhodium Catalysis: The C-H Functionalization Virtuoso
Rhodium catalysts, especially in their +3 oxidation state, have emerged as powerful tools for C-H activation and functionalization. [6][7]This allows for the direct coupling of C-H bonds with various partners, such as alkynes or maleimides, to construct spirocycles in a highly atom- and step-economical manner.
[8]
Mechanism of Action (C-H Activation/Annulation): The catalytic cycle typically involves a chelation-assisted C-H activation of the substrate by the Rh(III) catalyst to form a five-membered rhodacycle intermediate. Coordination and migratory insertion of an unsaturated coupling partner (e.g., an alkyne) into the Rh-C bond expands the metallacycle. Subsequent reductive elimination furnishes the spirocyclic product and regenerates the active Rh(III) species.
[8]
Caption: Rh(III)-catalyzed spirocyclization via C-H activation.
Efficacy and Applications: Rhodium-catalyzed C-H activation strategies are highly efficient for the synthesis of a diverse range of spiro-heterocycles. [9]The use of chiral Cp*Rh(III) catalysts has enabled enantioselective variants, including processes involving axial-to-central chirality transfer.
[6]
Comparative Performance of Transition Metal Catalysts
Catalyst System
Representative Transformation
Yield (%)
ee (%)
dr
Key Advantages
AuCl
Alkyne-diol cycloisomerization
~75
N/A
N/A
Mild conditions, excellent for alkyne activation. [1]
Pd₂(dba)₃ / Chiral Ligand
Michael spirocyclization of β-ketoesters
80-95
90-97
>20:1
High enantioselectivity, good for all-carbon quaternary centers. [5][10]
Access to chiral spirocycles via C-H activation. [6]
Part 2: Organocatalytic Spirocyclization
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. By mimicking the strategies of nature's enzymes, these catalysts offer a complementary and often more sustainable approach to spirocyclization.
N-Heterocyclic Carbenes (NHCs): The Umpolung Strategists
N-Heterocyclic carbenes (NHCs) are highly versatile organocatalysts capable of several modes of activation. [11]A key strategy is umpolung, or polarity inversion, where the typically electrophilic carbon of an aldehyde is converted into a nucleophile via the formation of a Breslow intermediate.
[12]
Mechanism of Action (Annulation via Breslow Intermediate): The NHC catalyst adds to an aldehyde, forming a zwitterionic adduct. Intramolecular proton transfer generates the nucleophilic Breslow intermediate. [13]This intermediate can then add to an electrophile (e.g., an enone), and subsequent intramolecular cyclization and catalyst regeneration yields the spirocyclic product.
[14]
Caption: NHC-catalyzed spirocyclization via a Breslow intermediate.
Efficacy and Applications: Chiral NHCs are highly effective for the enantioselective synthesis of spiro-heterocycles, including spirooxindoles and spirolactones, often with excellent yields and diastereoselectivities. [14][15]The diverse reactivity modes of NHCs allow for a wide range of annulation strategies.
[11]
Chiral Hypervalent Iodine Catalysis: The Oxidative Coupling Experts
Chiral hypervalent iodine reagents have emerged as powerful organocatalysts for enantioselective oxidative transformations. [16][17]They can mediate intramolecular dearomative spirocyclizations, providing access to complex spiro-fused ring systems under mild, metal-free conditions.
Mechanism of Action (Oxidative C-C Coupling): The reaction is initiated by the in situ generation of a chiral iodine(III) species from a pre-catalyst (a chiral iodoarene) and a terminal oxidant (e.g., m-CPBA). [18]The substrate coordinates to this active I(III) center. An intramolecular oxidative C-C bond formation, which is the enantioselectivity-determining step, then occurs to form the spirocycle.
[18]
Efficacy and Applications: This methodology provides a convenient route to optically active spiro-furooxindoles and spirolactams with excellent enantioselectivity. [16][17][18]The development of conformationally flexible C₂-symmetric iodoarene catalysts has been key to achieving high levels of stereocontrol.
Comparative Performance of Organocatalysts
Catalyst System
Representative Transformation
Yield (%)
ee (%)
dr
Key Advantages
Chiral NHC
[2+2] Annulation of ketenes and isatins
70-99
87-99
>20:1
High stereoselectivity, diverse activation modes. [14]
Chiral Amino-thiocarbamate
Michael/cyclization of isothiocyanato oxindoles
90-99
90-96
>99:1
Excellent for polycyclic spirooxindoles with multiple stereocenters. [15]
Convenient access to optically active spirofurooxindoles. [18]
Part 3: Experimental Protocols and Workflow
To ensure the practical applicability of this guide, we provide representative, step-by-step experimental protocols. The causality behind experimental choices is highlighted to foster a deeper understanding and aid in troubleshooting and adaptation.
General Experimental Workflow
The successful execution of a catalytic spirocyclization reaction hinges on a systematic and precise workflow, from preparation to analysis.
Caption: A generalized workflow for catalytic spirocyclization experiments.
Protocol 1: Palladium-Catalyzed Enantioselective Michael Spirocyclization
This protocol is adapted from the work of Stoltz and co-workers for the synthesis of spirocycles with adjacent quaternary and tertiary stereocenters.
[5]
Objective: To synthesize spirocycle 8a from prenyl β-ketoester 7a .
Preparation (Trustworthiness): All reactions should be carried out in oven-dried glassware under an inert atmosphere of nitrogen or argon. Toluene is used as the solvent and should be dried and degassed prior to use to prevent catalyst deactivation and side reactions.
Catalyst Pre-formation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (S)-(CF₃)₃-t-BuPHOX (6.5 mol%) to a vial. The excess ligand is crucial to ensure the formation of the active monoligated palladium species and prevent catalyst decomposition.
Reaction Setup: Add dry, degassed toluene (to achieve a 0.1 M concentration of the substrate) to the vial containing the catalyst and ligand. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.
Substrate Addition: Dissolve the racemic prenyl β-ketoester substrate 7a (1.0 equiv) in toluene and add it to the catalyst mixture via syringe.
Reaction Execution: Place the sealed vial in a preheated oil bath at 40 °C. The elevated temperature is necessary to promote the rate-limiting decarboxylation step.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots. The reaction is typically complete within 16 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure spirocyclic product 8a .
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
This protocol is adapted from the work of Ye and colleagues for the synthesis of spirocyclic oxindole-β-lactones.
[14]
Objective: To synthesize spirooxindole 54 from isatin 10 and ketene 53 .
Preparation: To an oven-dried vial under a nitrogen atmosphere, add the chiral NHC pre-catalyst (10 mol%) and a base (e.g., DBU, 10 mol%) to generate the active carbene in situ.
Solvent and Substrate Addition: Add a dry, non-protic solvent such as dichloromethane (CH₂Cl₂). Add the isatin derivative 10 (1.0 equiv). The choice of a non-protic solvent is critical to prevent quenching of the reactive intermediates.
Initiation: Cool the mixture to the specified temperature (e.g., -20 °C). Add the ketene 53 (1.2 equiv) slowly to the reaction mixture. The ketene is often generated in situ from the corresponding acyl chloride and a hindered base like triethylamine.
Reaction Execution: Stir the reaction at this temperature. The low temperature is often essential for achieving high enantioselectivity by favoring the more ordered transition state.
Monitoring: Monitor the disappearance of the starting materials using TLC.
Work-up: Once the reaction is complete, quench it by adding a proton source (e.g., a saturated solution of NH₄Cl). Extract the product with an organic solvent.
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography.
Analysis: Characterize the product by NMR and HRMS. Analyze the diastereomeric ratio (dr) from the ¹H NMR of the crude reaction mixture and determine the enantiomeric excess (ee) by chiral HPLC.
Conclusion
The selection of a catalyst for spirocyclization is a multi-faceted decision that depends on the target structure, desired stereochemistry, and available starting materials.
Gold catalysts are unparalleled for activating alkynes under mild conditions.
Palladium catalysts , paired with chiral ligands, offer exceptional control in asymmetric synthesis, particularly for constructing all-carbon quaternary centers.
Rhodium catalysts provide an elegant and efficient route through C-H activation, minimizing the need for pre-functionalized substrates.
N-Heterocyclic carbenes offer a powerful organocatalytic platform with diverse activation modes, enabling complex annulations with high stereoselectivity.
Chiral hypervalent iodine catalysts present a robust, metal-free option for enantioselective oxidative spirocyclizations.
By understanding the mechanisms, comparative efficacy, and practical considerations detailed in this guide, researchers can make more informed decisions, accelerating the discovery and development of novel spirocyclic molecules with significant potential in medicine and materials science.
References
Cheng, J., Liu, T., & Chen, Y. (2015). Asymmetric Michael/Cyclization Cascade Reaction of 3-Isothiocyanato Oxindoles and 3-Nitroindoles with Amino-Thiocarbamate Catalysts: Enantioselective Synthesis of Polycyclic Spirooxindoles. Organic Letters, 17(9), 2174–2177. [Link]
Cao, Z.-Y., & Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2(7), 849-858. [Link]
Mizar, P. (2018). A survey of chiral hypervalent iodine reagents in asymmetric synthesis. Beilstein Journal of Organic Chemistry, 14, 1304–1333. [Link]
Reddy, R. S., Lee, J. J., & Ihle, D. C. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 552–558. [Link]
Du, Y., Liu, R., & Gong, L. (2016). Chiral Aryliodine-Mediated Enantioselective Organocatalytic Spirocyclization: Synthesis of Spirofurooxindoles via Cascade Oxidative C–O and C–C Bond Formation. Organic Letters, 18(22), 5884–5887. [Link]
Cao, Z., & Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: Organocatalysis versus transition metal catalysis. Pure and Applied Chemistry, 87(9-10), 941-950. [Link]
Bi, J., Zhang, Z., He, Y., Li, H., Yan, X., Zhao, F., Dai, F., & Fan, B. (2025). Gold-catalyzed spirocyclization of activated alkynes with organoiodides: access to 3-arylated, 3-alkenylated, and 3-alkynylated spiro[4.5]trienones. Organic Chemistry Frontiers, 12, 7010-7018. [Link]
Lian, E. Y., & Chen, Y. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. RSC Discovery. [Link]
Rasson, C., & D’hooghe, M. (2020). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. Organic Letters, 22(16), 6339–6343. [Link]
Senthilkumar, N., & Parthasarathy, K. (2017). Rh(III)‐catalyzed C−H activation/spirocyclization strategy of quinazolinones with maleimides for polyheterocycles. ChemistrySelect, 2(27), 8345-8349. [Link]
Zhang, Y., Du, Y., Huang, L., & Ye, S. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 22(11), 1937. [Link]
Kumar, S., & Kumar, V. (2013). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. RSC Advances, 3(44), 21337-21356. [Link]
Kong, L., Han, X., & Li, X. (2019). Rhodium(III)‐Catalyzed Asymmetric Access to Spirocycles through C−H Activation and Axial‐to‐Central Chirality Transfer. Angewandte Chemie International Edition, 58(38), 13398-13402. [Link]
Wang, H., Liu, Y., & Li, X. (2018). Rhodium-Catalyzed [4 + 1] Cyclization via C–H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon. The Journal of Organic Chemistry, 83(8), 4581–4589. [Link]
Strong, C. S., Chen, P.-J., Bissenali, S., Goddard, W. A., III, & Stoltz, B. M. (2025). Enantioselective Michael Spirocyclization of Palladium Enolates. ACS Catalysis, 15(14), 12231-12237. [Link]
Strong, C. S., Chen, P.-J., Bissenali, S., Goddard, W. A., III, & Stoltz, B. M. (2025). Enantioselective Michael Spirocyclization of Palladium Enolates. ChemRxiv. [Link]
Salem, M. S. H., Gabr, A. S., Sasi, M., Fan, D., & Takizawa, S. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]
Reddy, R. S., Lee, J. J., & Ihle, D. C. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 552-558. [Link]
Szymański, W., & Feringa, B. L. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. The Chemical Record, 23(7), e202200284. [Link]
Ferreira, S. B., & Afonso, C. A. M. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Sciforum. [Link]
Strong, C. S., Chen, P.-J., Bissenali, S., Goddard, W. A., III, & Stoltz, B. M. (2025). Enantioselective Michael Spirocyclization of Palladium Enolates. Figshare. [Link]
Strong, C. S., Chen, P.-J., Bissenali, S., Goddard, W. A., III, & Stoltz, B. M. (2025). Enantioselective Michael Spirocyclization of Palladium Enolates. ACS Catalysis, 15(14), 12231-12237. [Link]
Zhang, Y., Du, Y., Huang, L., & Ye, S. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 22(11), 1937. [Link]
Wagner, B., Hiller, W., Ohno, H., & Krause, N. (2015). Gold-catalyzed three-component spirocyclization: a one-pot approach to functionalized pyrazolidines. Organic & Biomolecular Chemistry, 14(5), 1579-1583. [Link]
Strong, C. S., Chen, P.-J., Bissenali, S., Goddard, W. A., III, & Stoltz, B. M. (2025). Enantioselective Michael Spirocyclization of Palladium Enolates. PubMed. [Link]
Ferreira, S. B., & Afonso, C. A. M. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link]
Chen, J., & Chen, Z. (2009). Rhodium-Catalyzed Regioselective C-H Functionalization via Decarbonylation of Acid Chlorides and C-H Bond Activation under Phosphine-Free Conditions. Organic Letters, 11(23), 5446–5449. [Link]
Wang, C., Li, X., & Lan, Y. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3543. [Link]
Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307–9387. [Link]
Saha, D. (2025). Exploring NHCs as organocatalysts: a modern synthetic tool. Arkivoc, 2025(1), 202512438. [Link]
Dorel, R., & Echavarren, A. M. (2019). From Palladium to Gold Catalysis for the Synthesis of Crushed Fullerenes and Acenes. Accounts of Chemical Research, 52(7), 1812-1823. [Link]
Albrecht, Ł. (2020). Organocatalytic Name Reactions Enabled by NHCs. Catalysts, 10(8), 913. [Link]
Kim, H., & Lee, C. (2005). Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis. Journal of the American Chemical Society, 127(29), 10180-10181. [Link]
Zhang, Z., & Liu, Y. (2023). Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. The Journal of Organic Chemistry, 88(15), 10599–10609. [Link]
Wang, Y., & Duan, W. (2022). Highly Enantioselective Rhodium(I)-Catalyzed Alder-ene-type Cycloisomerization of 1,7-Enynes. Organic Letters, 24(3), 753–758. [Link]
Flanigan, D. M., Romanov-Michailidis, F., White, N. A., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307–9387. [Link]
Reddy, A. S., & Kumar, M. S. (2021). N-Heterocyclic Carbene Mediated Organocatalysis Reactions. IntechOpen. [Link]
Liu, W., & Zhang, J. (2024). Gold-catalyzed highly enantioselective cycloadditions of 1,6-enynes and 1,6-diynes assisted by remote hydrogen bonding interaction. Cell Reports Physical Science, 5(9), 102023. [Link]
Lu, X., & Ye, S. (2024). N-Heterocyclic Carbene Catalyzed Reactions Involving Acetylenic Breslow and/or Acylazolium as Key Intermediates. The Chemical Record, 24(12), e202400165. [Link]
Comprehensive Operational and Disposal Protocol for cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic Acid
As drug development advances—particularly in the synthesis of Monoacylglycerol lipase (MAGL) inhibitors for neurological conditions such as autism spectrum disorders[1]—researchers frequently encounter specialized spiroc...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development advances—particularly in the synthesis of Monoacylglycerol lipase (MAGL) inhibitors for neurological conditions such as autism spectrum disorders[1]—researchers frequently encounter specialized spirocyclic intermediates. One such critical building block is cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid . While its unique oxazolidinone-like spiro scaffold is invaluable for optimizing lipophilic ligand efficiency (LLE) in structure-based drug design[2], it presents specific handling, stability, and disposal challenges.
As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating operational framework for the safe handling, experimental utilization, and environmentally compliant disposal of this compound.
Physicochemical and Hazard Profile
Understanding the intrinsic properties of a chemical is the foundational step in designing a robust safety and disposal protocol. Table 1 summarizes the critical data required for laboratory risk assessment.
Table 1: Physicochemical and Safety Data Summary [3]
The hazards associated with this compound are directly linked to its structure. The carboxylic acid moiety imparts mild acidity, which causes localized irritation upon contact with skin or ocular mucosa (H315, H319)[3]. Furthermore, as a finely milled solid, it poses a significant inhalation risk (H335). The spiro-fused oxazolidinone ring is generally stable but can undergo hydrolysis under strongly basic or acidic conditions, potentially releasing secondary irritants. Therefore, refrigerated storage (0–8 °C) is mandated not just for chemical stability, but to minimize ambient degradation that could complicate downstream waste profiling.
Operational Workflow & Visualization
To conceptualize the lifecycle of this compound within the laboratory, we utilize a structured workflow from storage to final disposal.
Lifecycle and disposal workflow for cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid.
Experimental Protocol: Amide Coupling Workflow
In medicinal chemistry, this compound is frequently coupled with amines to generate MAGL inhibitors[1][2]. The following step-by-step methodology incorporates self-validating safety checks based on standard patent procedures[1].
Step 1: Preparation & Weighing
Action: Tare a static-free weigh boat inside a certified chemical fume hood. Weigh the required mass of the spirocyclic acid.
Causality: Weighing inside the hood prevents the aerosolization of the H335 respiratory irritant into the general laboratory atmosphere[3].
Step 2: Activation
Action: Dissolve the acid in anhydrous DMF. Add HATU (1.05 eq) and DIPEA (2.5 eq). Stir at room temperature for 15–60 minutes[1].
Validation: A subtle color change (often pale yellow) and complete dissolution indicate successful formation of the active ester.
Step 3: Coupling
Action: Add the target amine (1.0 eq) to the activated mixture. Stir under N₂ for 1–2 hours.
Validation: Monitor reaction completion via LC-MS or TLC to ensure no unreacted acid remains, which simplifies waste neutralization.
Step 4: Quenching
Action: Quench the reaction by pouring the mixture into ice-cold water[1].
Causality: The ice quench controls the exothermic hydrolysis of unreacted HATU and precipitates the highly lipophilic product, cleanly separating it from the water-soluble DMF and DIPEA salts.
Proper Disposal Procedures
Disposal must strictly adhere to local environmental regulations. The nitrogen-rich nature of the spirocyclic ring dictates that high-temperature incineration is the only acceptable method of final destruction, ensuring complete breakdown into N₂, CO₂, and H₂O without generating harmful NOₓ emissions.
Procedure: Place all solid waste in a designated, chemically compatible poly-bag. Double-bag the waste and place it in a rigid, sealable container labeled "Hazardous Solid Waste - Toxic/Irritant (Contains spirocyclic carboxylic acid derivatives)".
Causality: Double-bagging ensures that if the primary bag is punctured by a sharp plastic weigh boat, the secondary containment prevents the release of irritating dust into the waste facility.
B. Liquid Organic Waste
Scope: Organic solvents used during extraction (e.g., Ethyl Acetate, Dichloromethane) and residual DMF.
Procedure: Segregate into "Halogenated" (if DCM is used) or "Non-Halogenated" waste carboys. Ensure the carboy is explicitly labeled with the constituents, including "trace nitrogenous heterocyclic acids".
Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and can lead to dangerous exothermic reactions in the waste carboy.
C. Liquid Aqueous Waste
Scope: Aqueous layers from the reaction workup (containing DIPEA salts, DMF, and trace unreacted acid).
Procedure: Test the pH of the aqueous waste using universal indicator paper. If the pH is highly basic or acidic, neutralize it to pH 6–8 before transferring it to the "Aqueous Hazardous Waste" carboy.
Causality: Neutralization prevents pressure buildup from unintended acid-base reactions in the sealed waste container. Never pour this aqueous waste down the sink, as residual organics and active pharmaceutical ingredients (APIs) pose severe aquatic toxicity risks.
D. Spill Response Protocol (Self-Validating)
Action: In the event of a solid spill, do NOT dry sweep . Mist the spill lightly with water or cover it with damp paper towels to suppress dust. Carefully scoop the material into a solid waste container. Wash the affected area with a 1% Alconox solution, followed by deionized water.
Validation: Visually inspect the area under standard lighting; the absence of white powder and a neutral pH swab of the benchtop confirm successful decontamination.
References
[2] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. 2